3-Methylthiacyclohexane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5258-50-4 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
3-methylthiane |
InChI |
InChI=1S/C6H12S/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3 |
InChI Key |
WTPRCAYZVQKROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCSC1 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: 3-Methylthiacyclohexane
An analysis of available scientific literature reveals a significant scarcity of detailed information regarding the chemical structure, properties, and synthesis of 3-Methylthiacyclohexane. This compound, also known as 3-methyl-tetrahydrothiopyran, appears to be a niche chemical with limited characterization in publicly accessible databases and scientific publications.
While a comprehensive guide with extensive quantitative data and detailed experimental protocols is not feasible based on current information, this document consolidates the sparse data available.
Chemical and Physical Properties
Quantitative data for this compound is exceptionally limited. The majority of online chemical databases provide information for the far more common analogues, 3-methylcyclohexanone and 3-methylcyclohexene. For this compound itself, only the density and optical rotation for a specific enantiomer have been documented in the literature.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂S | N/A |
| Synonyms | 3-methyl-tetrahydrothiopyran | N/A |
| Density (d²⁵) | 0.9430 g/cm³ | For the (+)-(R)-enantiomer |
| Optical Rotation ([α]²⁵) | +7.7° (neat) | For the (+)-(R)-enantiomer |
No data is readily available for properties such as boiling point, melting point, refractive index, or vapor pressure.
Synthesis and Experimental Protocols
A detailed, high-yield synthesis protocol for this compound is not described in readily available scientific literature.
One patent document concerning the preparation of 3-formyltetrahydrothiopyrans mentions the formation of "3-methyltetrahydrothiopyran" as a minor byproduct, constituting only 3% of the product mixture from a reaction involving acrolein and hydrogen sulfide followed by hydrogenation. This does not represent a viable or standard laboratory procedure for the targeted synthesis of this compound.
Due to the lack of a defined synthetic pathway, a visualization of the experimental workflow cannot be provided.
Spectroscopic Data
No experimental or simulated spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy, for this compound could be located in public databases or literature.
Reactivity and Applications
Information regarding the chemical reactivity, potential applications in drug development, or its role as a research chemical is absent from the available literature. Its utility and chemical behavior remain uncharacterized.
3-Methylthiacyclohexane CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylthiacyclohexane, a heterocyclic organic compound. Due to the limited availability of data for this specific molecule, this guide focuses on the synthesis and characterization of its chiral form, (-)-(S)-3-methylthiacyclohexane, as detailed in the scientific literature. Information on related compounds is also included to provide a broader context for its potential properties and applications.
Identifiers and Chemical Properties
A specific CAS Registry Number for this compound is not readily found in major chemical databases, suggesting it is not a commonly isolated or commercially available compound. However, identifiers for the parent compound, thiacyclohexane, are well-documented.
Table 1: Identifiers for Thiacyclohexane (Parent Compound)
| Identifier Type | Value |
| CAS Number | 1613-51-0 |
| IUPAC Name | Thiacyclohexane |
| Synonyms | Thiane, Pentamethylene sulfide, Tetrahydro-2H-thiopyran |
| Molecular Formula | C₅H₁₀S |
| Molecular Weight | 102.20 g/mol |
Based on its structure, the molecular formula for this compound is C₆H₁₂S, and its molecular weight is 116.23 g/mol .
Synthesis of (-)-(S)-3-Methylthiacyclohexane
The synthesis of the optically active (-)-(S)-enantiomer of this compound has been described in the scientific literature. The following protocol is based on the work of Sliwka and Hansen (1984).
Experimental Protocol
The synthesis involves the reaction of a chiral dibromide with sodium sulfide.
Materials:
-
(-)-2-methyl-1,5-dibromopentane
-
Sodium sulfide (Na₂S)
-
Ethanol (absolute)
-
Water
Procedure:
-
A solution of sodium sulfide in water is prepared.
-
This aqueous solution is added dropwise to a solution of (-)-2-methyl-1,5-dibromopentane in absolute ethanol.
-
The reaction mixture is stirred at a specified temperature for a set duration (details typically found in the full experimental section of the cited paper).
-
After the reaction is complete, the mixture is worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation to yield pure (-)-(S)-3-methylthiacyclohexane.
Table 2: Reported Data for (-)-(S)-3-Methylthiacyclohexane
| Property | Value |
| Molecular Formula | C₆H₁₂S |
| Molecular Weight | 116.23 g/mol |
| Boiling Point | Not explicitly stated in the abstract |
| Specific Rotation | Not explicitly stated in the abstract |
Note: Detailed quantitative data such as boiling point and specific rotation would be contained within the full experimental section of the cited research paper.
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram.
Stereoisomers of 3-Methylthiacyclohexane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereoisomers of 3-methylthiacyclohexane, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the conformational analysis, stereochemical relationships, and spectroscopic properties of the cis and trans isomers, offering a foundational understanding for professionals in drug development and chemical research.
Introduction to Stereoisomerism in this compound
This compound, a sulfur-containing heterocyclic analog of methylcyclohexane, exists as a pair of diastereomers: cis-3-methylthiacyclohexane and trans-3-methylthiacyclohexane. The stereochemical and conformational properties of these isomers are critical determinants of their physical, chemical, and biological activities. The non-planar, chair-like conformation of the thiacyclohexane ring, coupled with the substitution at the C3 position, gives rise to distinct spatial arrangements with varying thermodynamic stabilities.
Conformational Analysis
The conformational landscape of this compound is dominated by the chair conformation, which is significantly more stable than boat or twist-boat forms. For each diastereomer, two chair conformations are possible through ring inversion. The relative stability of these conformers is primarily dictated by the steric strain arising from 1,3-diaxial interactions.
trans-3-Methylthiacyclohexane
The trans isomer can exist in two chair conformations: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. The conformer with the equatorial methyl group is significantly more stable due to the avoidance of steric hindrance with the axial hydrogens at the C1 and C5 positions.[1][2][3] The energy difference between the equatorial and axial conformers of a methyl-substituted cyclohexane is approximately 1.7 kcal/mol.[3]
cis-3-Methylthiacyclohexane
In the cis isomer, one chair conformation places the methyl group in an axial position, while the other places it in an equatorial position. Similar to the trans isomer, the diequatorial conformation is favored. However, in the case of 1,3-disubstituted cyclohexanes, the cis isomer can adopt a conformation where both substituents are equatorial, which is generally the most stable arrangement.[2][4]
The equilibrium between the axial and equatorial conformers can be quantified by the Gibbs free energy difference (ΔG°) and the equilibrium constant (Keq).
Quantitative Conformational Data
The following table summarizes the estimated conformational energies for the stereoisomers of this compound, based on data for methylcyclohexane.
| Isomer | Conformer | Substituent Position | 1,3-Diaxial Interactions (kcal/mol) | Relative Energy (kcal/mol) |
| trans | I | Equatorial Me | ~0 | 0 |
| II | Axial Me | ~1.7 | 1.7 | |
| cis | I | Equatorial Me | ~0 | 0 |
| II | Axial Me | ~1.7 | 1.7 |
Note: These values are estimations based on the A-value of a methyl group in a cyclohexane ring.[3]
Experimental Protocols
Proposed Synthesis of cis- and trans-3-Methylthiacyclohexane
A potential synthetic route could involve the Michael addition of a thiol to 3-methylcyclohexenone, followed by reduction of the carbonyl group and subsequent deoxygenation. Separation of the cis and trans isomers would likely be achieved using column chromatography.
Step 1: Michael Addition
-
Dissolve 3-methylcyclohexenone in a suitable solvent such as ethanol.
-
Add a stoichiometric amount of a thiol, such as thiourea, and a catalytic amount of a base (e.g., sodium ethoxide).
-
Stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting 3-thiomethylcyclohexanone by column chromatography.
Step 2: Reduction of the Carbonyl Group
-
Dissolve the purified ketone in a solvent like methanol.
-
Add sodium borohydride portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product.
-
The resulting mixture of cis- and trans-3-methylthiacyclohexanol can be separated at this stage or carried forward.
Step 3: Deoxygenation
-
Convert the alcohol to a tosylate by reacting with p-toluenesulfonyl chloride in pyridine.
-
Reduce the tosylate using a reducing agent like lithium aluminum hydride in an ethereal solvent.
-
Work up the reaction to isolate the mixture of cis- and trans-3-methylthiacyclohexane.
Step 4: Isomer Separation
-
Separate the cis and trans isomers using flash column chromatography on silica gel with a non-polar eluent system (e.g., hexanes).
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between the stereoisomers and determining their conformational preferences.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For detailed conformational analysis, low-temperature NMR experiments may be necessary to slow down the rate of chair-chair interconversion.
Spectroscopic Characterization
The stereochemistry of the this compound isomers can be unequivocally determined by analyzing the coupling constants and chemical shifts in their 1H and 13C NMR spectra.
1H NMR Spectroscopy
The key diagnostic signals in the 1H NMR spectrum are those of the protons on the carbon atoms bearing the methyl group (C3) and the sulfur atom (C1). The multiplicity and coupling constants of the proton at C3 are particularly informative.
-
Axial Protons: Typically resonate at a higher field (lower ppm) and exhibit large axial-axial (J_ax-ax) coupling constants of 9-12 Hz.
-
Equatorial Protons: Resonate at a lower field (higher ppm) and show smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) coupling constants, typically in the range of 3-4 Hz.[5]
The width of the multiplet for the C3 proton can be a quick indicator of its orientation: a wide multiplet suggests an axial proton, while a narrow multiplet suggests an equatorial proton.[1]
13C NMR Spectroscopy
The 13C NMR chemical shifts are also sensitive to the stereochemistry. The carbon atom bearing an axial substituent is typically shielded (shifted to a higher field) compared to when the substituent is equatorial. This is known as the γ-gauche effect.
Predicted NMR Data
The following table presents the predicted 1H and 13C NMR chemical shifts and key coupling constants for the most stable conformers of cis- and trans-3-methylthiacyclohexane. These are estimations based on analogous compounds.
| Isomer (Conformer) | Proton | Predicted δ (ppm) | Key Coupling Constants (Hz) | Carbon | Predicted δ (ppm) |
| trans (eq-Me) | H3 (axial) | ~1.5 - 1.8 | J_ax-ax ≈ 9-12, J_ax-eq ≈ 3-4 | C3 | ~30 - 35 |
| CH3 (eq) | ~0.8 - 1.0 | CH3 | ~20 - 23 | ||
| cis (eq-Me) | H3 (axial) | ~1.5 - 1.8 | J_ax-ax ≈ 9-12, J_ax-eq ≈ 3-4 | C3 | ~30 - 35 |
| CH3 (eq) | ~0.8 - 1.0 | CH3 | ~20 - 23 |
Visualizations
The following diagrams illustrate the key conformational equilibria and stereochemical relationships discussed in this guide.
Figure 1: Conformational equilibrium of trans-3-methylthiacyclohexane.
Figure 2: Conformational equilibrium of cis-3-methylthiacyclohexane.
Figure 3: Proposed experimental workflow.
Conclusion
The stereoisomers of this compound provide a valuable system for understanding the interplay of stereochemistry and conformational preferences in heterocyclic compounds. While detailed experimental data for this specific molecule is sparse, a robust understanding can be achieved through analogy to well-studied cyclohexane and thiacyclohexane derivatives. The principles and methodologies outlined in this guide offer a framework for the synthesis, separation, and characterization of these isomers, which is essential for their potential application in drug discovery and materials science. The clear preference for the equatorial methyl conformation in both the cis and trans isomers is a key takeaway, with significant implications for their reactivity and biological interactions. Further computational and experimental studies are warranted to refine the quantitative data presented herein.
References
Conformational Analysis of 3-Methylthiacyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview of the conformational analysis of 3-methylthiacyclohexane. While direct experimental data for this specific molecule is not extensively available in the reviewed literature, this document synthesizes established principles of cyclohexane conformational analysis, data from analogous sulfur-containing heterocycles, and standard experimental and computational methodologies to present a comprehensive understanding of its stereochemical behavior. The conformational equilibrium between the axial and equatorial conformers of the methylthio group is discussed, including the energetic factors governing this equilibrium. Detailed experimental protocols for relevant techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are provided. Quantitative data from related compounds are summarized in tabular format to offer a comparative perspective. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry by providing a foundational understanding of the conformational preferences of substituted thiacyclohexanes.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. In the realm of drug development, understanding the conformational preferences of cyclic molecules is paramount, as it dictates the spatial arrangement of pharmacophoric groups and their interactions with biological targets. This compound, a sulfur-containing saturated heterocycle, presents an interesting case for conformational analysis due to the presence of a heteroatom in the ring and a flexible substituent. The interplay of steric and electronic effects governs the equilibrium between its various chair conformations.
This guide will delve into the core principles of the conformational analysis of this compound, focusing on the equilibrium between the axial and equatorial positions of the methylthio group.
Conformational Equilibrium of this compound
The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. For a monosubstituted cyclohexane like this compound, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium through a process called ring inversion.
The position of this equilibrium is determined by the relative steric strain in each conformer. The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction with the other axial atoms on the same side of the ring. In the case of this compound, the axial methylthio group would experience steric hindrance from the axial hydrogens at the C1 and C5 positions.
The preference for the equatorial position is quantified by the conformational free energy difference, or A-value (-ΔG°). A positive A-value indicates a preference for the equatorial conformer.
Quantitative Conformational Analysis Data
While specific experimental A-values for the 3-methylthio group on a thiacyclohexane ring are not readily found in the literature, we can reference data from related systems to provide an estimate. The A-value for a methylthio (-SMe) group on a cyclohexane ring is a good starting point.
| Substituent | A-value (kcal/mol) | Equatorial Preference (%) | Reference Compound |
| -CH₃ | 1.7 | ~95 | Methylcyclohexane |
| -SMe | ~0.7 - 1.1 | ~76 - 85 | Methylthiocyclohexane |
| -OH | 0.5 - 1.0 | ~67 - 82 | Cyclohexanol |
| -Cl | 0.5 | ~67 | Chlorocyclohexane |
Table 1: Conformational Free Energy (A-values) of Selected Substituents on a Cyclohexane Ring. Note: The A-value for -SMe can vary depending on the solvent and experimental conditions. The range provided is based on typical literature values for analogous systems.
The equilibrium constant (K) for the axial-equatorial interconversion can be calculated from the Gibbs free energy difference (ΔG°) using the following equation:
ΔG° = -RT ln(K)
Where:
-
R is the gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for conformational analysis.
Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Room Temperature Spectrum: Acquire a ¹H NMR spectrum at room temperature. At this temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals.
-
Low-Temperature NMR: Cool the sample in the NMR probe to a temperature where the ring inversion is slow (e.g., -80 °C or lower). At this "coalescence temperature," the signals for the axial and equatorial conformers will broaden and then resolve into two distinct sets of peaks upon further cooling.
-
Integration: Integrate the signals corresponding to a specific proton in both the axial and equatorial conformers. The ratio of the integrals directly corresponds to the population of each conformer.
-
Calculation of K and ΔG°: Use the conformer populations to calculate the equilibrium constant (K = [% equatorial] / [% axial]) and subsequently the free energy difference (ΔG°).
-
Coupling Constant Analysis: In the low-temperature spectrum, the vicinal coupling constants (³J) can provide further structural information. For a proton at C3, the coupling to the adjacent axial and equatorial protons will differ. Generally, ³J(axial-axial) is larger (10-13 Hz) than ³J(axial-equatorial) and ³J(equatorial-equatorial) (2-5 Hz).
Computational Chemistry
Computational methods, particularly density functional theory (DFT), are invaluable for complementing experimental data and providing insights into the energetics of different conformers.
Methodology:
-
Structure Building: Construct the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Calculation: The difference in the calculated electronic energies (or Gibbs free energies) between the optimized equatorial and axial conformers provides the theoretical ΔG°.
-
Solvent Effects: To better mimic experimental conditions, solvation can be included in the calculations using a continuum solvation model (e.g., PCM, SMD).
Conclusion
The conformational analysis of this compound is governed by the energetic preference of the methylthio group for the equatorial position to minimize steric 1,3-diaxial interactions. While specific experimental data for this molecule is sparse, a combination of NMR spectroscopy and computational chemistry provides a robust framework for its conformational characterization. The principles and methodologies outlined in this guide offer a comprehensive approach for researchers to investigate the conformational behavior of this and related heterocyclic systems, which is a critical aspect in the design and development of new chemical entities with desired biological activities.
The Basic Reactivity of 3-Methylthiacyclohexane: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylthiacyclohexane is a saturated heterocyclic compound containing a cyclohexane ring with a sulfur atom replacing one of the methylene groups and a methyl substituent at the 3-position. As a substituted thiane, its chemistry is of interest in various fields, including medicinal chemistry and materials science, where the thioether moiety can play a crucial role in biological activity and material properties. Understanding the fundamental reactivity of this molecule, including its synthesis, conformational preferences, and the reactions of its sulfur atom, is essential for its application in research and development. This guide provides a comprehensive overview of the basic reactivity of this compound, supported by experimental protocols and data.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods common for the preparation of cyclic sulfides. One notable method involves the stereospecific synthesis of optically active derivatives. A general and accessible approach involves the reaction of a suitable di-functionalized precursor with a sulfide source.
General Synthetic Approach
A common strategy for the synthesis of thianes is the reaction of a 1,5-dihalide with a sulfide salt, such as sodium sulfide[1]. For this compound, this would involve the preparation of a 1,5-dihalogenated-3-methylpentane. An alternative and often more controlled synthesis involves the cyclization of a halo-thiol.
A specific method for the synthesis of (-)-(S)-3-methylthiacyclohexane has been documented, starting from a chiral precursor[2]. This multi-step synthesis highlights the possibility of creating enantiomerically pure forms of the target molecule.
Experimental Protocol: Synthesis of (-)-(S)-3-Methylthiacyclohexane
This protocol is adapted from a reported stereochemically unambiguous synthesis[2].
Step 1: Reduction of Dimethyl Ester to Diol The starting material, a chiral dimethyl ester, is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Step 2: Conversion of Diol to Dibromide The resulting diol is then converted to the dibromide using a standard brominating agent, such as phosphorus tribromide (PBr₃).
Step 3: Cyclization with Sodium Sulfide The final step involves the reaction of the dibromide with sodium sulfide (Na₂S) to form the thiacyclohexane ring.
Detailed Procedure:
-
To a solution of the chiral dimethyl ester in anhydrous diethyl ether at 0 °C, slowly add a suspension of LiAlH₄ in diethyl ether.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield the crude diol.
-
Dissolve the crude diol in an appropriate solvent and cool to 0 °C.
-
Slowly add PBr₃ and allow the reaction to proceed for the specified time.
-
Work up the reaction by pouring it onto ice and extracting the product with an organic solvent.
-
Purify the resulting dibromide by chromatography.
-
Add the purified dibromide to a solution of sodium sulfide in a suitable solvent, such as ethanol.
-
Reflux the reaction mixture for several hours.
-
After cooling, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting (-)-(S)-3-methylthiacyclohexane by distillation or chromatography.
Stereochemistry and Conformational Analysis
The stereochemistry and conformational preferences of this compound are dictated by the principles of cyclohexane conformational analysis. The six-membered ring adopts a chair conformation to minimize angle and torsional strain[3]. In this conformation, substituents can occupy either axial or equatorial positions.
The relative stability of the two chair conformers is determined by the steric interactions of the substituents. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions[4]. The energetic preference for the equatorial position is quantified by the A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers[5].
For this compound, both the methyl group at C3 and the sulfur atom in the ring influence the conformational equilibrium. The A-value for a methyl group is approximately 1.74 kcal/mol[5]. The A-value for a methylthio (-SCH₃) group has been reported to be around 0.7 kcal/mol. This indicates a preference for the equatorial position for both groups, with the methyl group having a stronger preference. In this compound, the sulfur atom is part of the ring, and the key consideration is the orientation of the methyl group at the 3-position. The conformer with the methyl group in the equatorial position will be significantly more stable.
Table 1: A-Values for Selected Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) | Reference |
| -H | 0 | - |
| -F | 0.25 | [6] |
| -Cl | 0.53 | [6] |
| -Br | 0.48 | [6] |
| -I | 0.47 | [6] |
| -OH | 0.94 (protic solvent) | [6] |
| -CH₃ | 1.74 | [5] |
| -CH₂CH₃ | 1.75 | [6] |
| -CH(CH₃)₂ | 2.15 | [6] |
| -C(CH₃)₃ | ~5.0 | [6] |
| -SCH₃ | 0.7 |
Note: Data for some substituents are from general sources on A-values.
Reactivity of the Sulfur Atom
The sulfur atom in this compound is a nucleophilic center and is susceptible to oxidation and alkylation.
Oxidation
The thioether moiety can be oxidized to a sulfoxide and further to a sulfone. The stereoselectivity of this oxidation can be influenced by the choice of oxidizing agent and the steric environment around the sulfur atom. The presence of the cyclohexane ring and the methyl group can direct the approach of the oxidant.
Table 2: Common Oxidizing Agents for Sulfide Oxidation
| Oxidizing Agent | Product(s) | Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalytic or uncatalyzed | [7] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Controlled stoichiometry | [8] |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective | [8] |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant | [8] |
| Oxone (KHSO₅) | Sulfoxide, Sulfone | Versatile | [8] |
Experimental Protocol: Oxidation of a Cyclic Sulfide to a Sulfoxide
This is a general procedure for the oxidation of a sulfide to a sulfoxide using hydrogen peroxide, which can be adapted for this compound.
Materials:
-
This compound
-
30% Hydrogen peroxide
-
Methanol
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound-1-oxide by column chromatography.
Alkylation
The lone pair of electrons on the sulfur atom makes it a good nucleophile, readily reacting with electrophiles such as alkyl halides to form sulfonium salts[9]. The reaction of this compound with an alkylating agent like methyl iodide would yield a tertiary sulfonium salt.
The formation of the sulfonium salt introduces a positive charge on the sulfur atom and creates a new stereocenter if the alkylating agent is not identical to the existing S-substituent. In the case of alkylation of this compound with methyl iodide, the resulting S-methyl-3-methylthianium iodide will have a defined stereochemistry at the sulfur atom. The conformational preferences of such S-alkylthianium salts have been studied, and the bulky S-alkyl group will influence the chair equilibrium[5][6].
Experimental Protocol: S-Alkylation of a Cyclic Sulfide
This is a general procedure for the S-alkylation of a sulfide using methyl iodide, which can be adapted for this compound.
Materials:
-
This compound
-
Methyl iodide
-
Acetone (or another suitable solvent)
-
Round-bottom flask with a reflux condenser
-
Stir plate and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Add an excess of methyl iodide (e.g., 1.5 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to reflux for several hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
If a precipitate (the sulfonium salt) forms, it can be collected by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude sulfonium salt.
-
The salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | -CH-S- | δ 2.5 - 3.0 ppm | Protons adjacent to the sulfur atom are deshielded. |
| Ring -CH₂- | δ 1.2 - 2.0 ppm | Complex multiplets due to overlapping signals. | |
| -CH(CH₃)- | δ 1.5 - 2.2 ppm | ||
| -CH₃ | δ 0.9 - 1.2 ppm | Doublet, coupled to the methine proton. | |
| ¹³C NMR | -CH-S- | δ 30 - 40 ppm | Carbon atoms bonded to sulfur. |
| Ring -CH₂- | δ 20 - 35 ppm | ||
| -CH(CH₃)- | δ 25 - 35 ppm | ||
| -CH₃ | δ 15 - 25 ppm | ||
| IR | C-H stretch (alkane) | 2850 - 3000 cm⁻¹ | Characteristic of sp³ C-H bonds[1]. |
| C-H bend | 1350 - 1470 cm⁻¹ | Methylene and methyl scissoring and bending vibrations[1]. | |
| C-S stretch | 600 - 800 cm⁻¹ | Generally a weak absorption. |
Visualizing Reactivity and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the chemistry of this compound.
Caption: General experimental workflow for the synthesis and reactivity studies of this compound.
Caption: Stepwise oxidation of this compound to its corresponding sulfoxide and sulfone.
Caption: Reaction of this compound with an alkyl halide (R-X) to form a sulfonium salt.
Conclusion
The basic reactivity of this compound is primarily governed by the chemistry of the thioether functional group within a conformationally defined cyclohexane ring. Its synthesis can be accomplished using established methods for cyclic sulfide formation, including stereospecific routes. The conformational equilibrium is dominated by the chair form with the 3-methyl group in the equatorial position to minimize steric strain. The sulfur atom serves as a nucleophilic center, readily undergoing oxidation to the corresponding sulfoxide and sulfone, and alkylation to form sulfonium salts. A thorough understanding of these fundamental principles is crucial for the effective use of this compound and its derivatives in scientific research and drug development. Further investigation into the quantitative aspects of its reactivity, such as reaction kinetics and thermodynamic parameters, would provide a more complete picture of its chemical behavior.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methylcyclohexanol CAS 591-23-1 | 805807 [merckmillipore.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 8. Recent developments in Ramberg–Bäcklund and episulfone chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Navigating the Solution: A Technical Guide to the Solubility of 3-Methylthiacyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Methylthiacyclohexane is a cyclic thioether with a molecular structure that combines a nonpolar cyclohexane ring with a polar thioether group and a methyl substituent. This combination of features results in a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is paramount for a range of applications, including its use as a reactant, a building block in organic synthesis, or a component in pharmaceutical formulations. This guide will explore the principles governing its solubility and provide the necessary tools for its experimental determination.
Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The structure of this compound features:
-
A nonpolar cyclohexane ring: This bulky hydrocarbon portion of the molecule contributes to its affinity for nonpolar organic solvents.
-
A polar thioether group (-S-): The sulfur atom introduces a degree of polarity due to the difference in electronegativity between sulfur and carbon. This allows for dipole-dipole interactions with polar solvents.
-
A methyl group (-CH3): This adds to the nonpolar character of the molecule.
Based on these structural features, the following qualitative solubility predictions can be made:
-
High Solubility: Expected in nonpolar and weakly polar aprotic solvents such as hexane, cyclohexane, toluene, diethyl ether, and tetrahydrofuran (THF). The nonpolar interactions between the cyclohexane ring and these solvents would be the primary driving force for dissolution.
-
Moderate Solubility: Likely in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. The polarity of the thioether group would facilitate interactions with these solvents.
-
Low to Negligible Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol. The dominant nonpolar character of the molecule would limit its ability to form strong hydrogen bonds with these solvents.
A document from the EPA suggests a very low solubility of this compound, citing a value of 0.24 wt%[1]. While the solvent is not explicitly stated, the context of environmental data often implies water as the solvent.
Experimental Determination of Solubility
Due to the lack of specific quantitative data, experimental determination is crucial. The following section details established protocols for accurately measuring the solubility of a liquid solute like this compound in various organic solvents.
General Experimental Workflow
The determination of solubility typically involves creating a saturated solution at a specific temperature and then quantifying the concentration of the solute.
Caption: General workflow for the experimental determination of solubility.
Detailed Experimental Protocols
This is a straightforward method suitable for non-volatile solvents.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, pre-weighed container.
-
Ensure the container is tightly sealed to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a constant temperature bath and agitate it for 24-48 hours to reach equilibrium.
-
-
Phase Separation:
-
Allow the container to rest in the constant temperature bath until the excess this compound has completely settled.
-
-
Sample Analysis:
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound.
-
Weigh the vial containing the residual this compound.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
Solubility (g/L) = (Mass of residue (g) / Volume of supernatant (L))
-
This method is more versatile and can be used with volatile solvents.
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Calibration Curve:
-
Analyze the standard solutions using a suitable analytical instrument (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC) with a suitable detector, or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard).
-
Construct a calibration curve by plotting the instrument response against the concentration of this compound.
-
-
Preparation and Equilibration of Saturated Solution:
-
Follow steps 1 and 2 from the Gravimetric Method (Section 3.2.1).
-
-
Sample Analysis:
-
After phase separation, carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Caption: Workflow for spectroscopic/chromatographic solubility determination.
Data Presentation
As no specific quantitative data for the solubility of this compound in a range of organic solvents was found in the literature, a data table cannot be provided at this time. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this valuable data.
Conclusion
While a comprehensive quantitative understanding of the solubility of this compound in various organic solvents requires experimental investigation, its molecular structure provides a solid basis for qualitative predictions. This guide has furnished the theoretical background and detailed experimental methodologies necessary for researchers to determine these solubility parameters accurately. The provided workflows and protocols are intended to empower scientists and drug development professionals to effectively handle and utilize this compound in their research endeavors. The generation and publication of such solubility data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Theoretical Calculations of 3-Methylthiacyclohexane Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical calculations concerning the structure of 3-Methylthiacyclohexane. The document focuses on the conformational preferences of this molecule, detailing the computational methodologies employed to determine its structural and energetic properties. Quantitative data on the conformational energies are presented, and the underlying principles of the theoretical approaches are discussed. This guide is intended to be a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug development who are interested in the conformational analysis of heterocyclic systems.
Introduction: Conformational Analysis of Substituted Cyclohexanes
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules like cyclohexane and its derivatives, the concept of conformational isomers—different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds—is of paramount importance. The most stable conformation of cyclohexane is the "chair" form, which minimizes both angle strain and torsional strain.
When a substituent is introduced onto the cyclohexane ring, it can occupy one of two positions in the chair conformation: axial or equatorial. The relative stability of these two conformers is a critical factor in determining the overall properties of the molecule. Generally, the equatorial position is favored for most substituents to avoid unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring.
This compound, also known as 3-methylthiane, is a heterocyclic analog of methylcyclohexane where a carbon atom at position 1 is replaced by a sulfur atom. This substitution influences the ring geometry and the energetic landscape of the conformers due to differences in bond lengths, bond angles, and electronic effects involving the sulfur atom. Theoretical calculations provide a powerful tool to investigate these subtle structural and energetic differences with high precision.
Theoretical Methodologies
The determination of the structure and energy of this compound conformers relies on a variety of computational chemistry techniques. These methods can be broadly categorized into ab initio, density functional theory (DFT), and molecular mechanics approaches.
High-Level Ab Initio Calculations
For accurate energy calculations, high-level ab initio methods are often employed. One such method is the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)). This method provides results that are very close to the "gold standard" CCSD(T) method but with significantly reduced computational cost, making it applicable to larger molecules. These calculations are often used to benchmark other, more computationally efficient methods.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a widely used method for geometry optimization and energy calculations in computational chemistry due to its excellent balance of accuracy and computational cost. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT.
Experimental Protocol: Geometry Optimization with DFT
A typical protocol for the geometry optimization of the this compound conformers using DFT is as follows:
-
Initial Structure Generation: The axial and equatorial conformers of this compound are built using a molecular modeling software.
-
Functional and Basis Set Selection: The B3LYP functional is chosen for the calculation. A Pople-style basis set, such as 6-31G**, is selected to provide a good description of the electronic structure of the molecule. The ** indicates the addition of polarization functions on both heavy atoms and hydrogen atoms, which are important for accurately describing bonding.
-
Geometry Optimization: A full geometry optimization is performed for both the axial and equatorial conformers. This is an iterative process where the energy of the molecule is minimized with respect to the coordinates of all atoms. The calculation is considered converged when the forces on the atoms and the change in energy between successive steps are below a certain threshold.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.
Hartree-Fock (HF) Method
The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation in an approximate manner by neglecting electron correlation. While less accurate than DFT or coupled-cluster methods for absolute energies, it can provide reasonable molecular geometries. A typical level of theory used in foundational studies is HF/6-31G**.
Conformational Energy Analysis
The primary focus of theoretical calculations on this compound is to determine the relative stability of the axial and equatorial conformers. This is quantified by the conformational energy, which is the difference in energy (ΔE) or Gibbs free energy (ΔG) between the two forms. A positive value for ΔE (E_axial - E_equatorial) indicates that the equatorial conformer is more stable.
A comprehensive benchmarking study has provided a high-accuracy value for the axial-equatorial conformational energy of 3-Methylthiane.
Table 1: Calculated Conformational Energy of this compound
| Conformer Comparison | Computational Method | Conformational Energy (kcal/mol) | Reference |
| Axial vs. Equatorial | DLPNO-CCSD(T) | 1.44 | [1] |
This result confirms the general principle that the equatorial conformer is more stable than the axial conformer. The magnitude of this energy difference is a key parameter for understanding the equilibrium population of the two conformers at a given temperature.
Structural Parameters
The general expectation from such calculations would be a slight elongation of the C-S bonds compared to C-C bonds and a distortion of the ring angles from the ideal tetrahedral angle of 109.5° to accommodate the larger sulfur atom and minimize ring strain.
Visualizing Theoretical Workflows and Relationships
Conformational Equilibrium of this compound
The relationship between the axial and equatorial conformers can be visualized as a dynamic equilibrium.
General Workflow for Theoretical Calculation of Conformational Energy
The process of theoretically determining the conformational energy difference follows a logical sequence of steps.
Conclusion
Theoretical calculations provide invaluable insights into the structural and energetic properties of this compound. High-level computational methods have established that the equatorial conformer is more stable than the axial conformer by approximately 1.44 kcal/mol. This preference is a result of the complex interplay of steric and electronic effects within the heterocyclic ring. While detailed geometric parameters from these calculations are not publicly available, the methodologies described in this guide provide a robust framework for the computational investigation of this and related molecules. For researchers in drug development, a thorough understanding of the conformational preferences of such heterocyclic scaffolds is crucial for the rational design of molecules with specific three-dimensional structures and biological activities.
References
The Chemistry of Thiacyclohexane: From Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacyclohexane, also known by its IUPAC name thiane or as pentamethylene sulfide, is a saturated heterocyclic compound with a six-membered ring containing one sulfur atom and five carbon atoms. First systematically studied in the mid-20th century, this organosulfur compound has laid the groundwork for the development of a diverse range of derivatives with significant applications in medicinal chemistry. While thiacyclohexane itself is a relatively simple molecule, its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of thiacyclohexane, and delves into the biological significance of its derivatives, particularly in the context of drug development.
Discovery and History
The systematic study of thiacyclohexane and other cyclic sulfides gained momentum in the mid-20th century, largely driven by research into the composition of petroleum. A pivotal publication in this area is the 1951 paper by Whitehead, Dean, and Fidler, which detailed the preparation and physical properties of several cyclic sulfides, including thiacyclohexane[1]. This work provided a foundational method for its synthesis and characterized its basic physical constants.
While earlier mentions of related sulfur heterocycles exist, the work in the 1950s marks a key period in the deliberate synthesis and characterization of thiacyclohexane. The historical context of this period also includes the development of reactions that, while not directly producing thiacyclohexane, were crucial for the manipulation of cyclic structures. For instance, the von Braun reaction, first described in 1900 by Julius von Braun, involved the ring-opening of tertiary amines with cyanogen bromide, demonstrating early methods for the chemical modification of cyclic compounds[2][3][4].
Further significant developments in the chemistry of thiane were reported in the 1970s. A 1973 paper by Stotter and Hornish titled "New thiane chemistry" highlighted the evolving understanding and synthetic utility of this heterocyclic system, including its use in the total synthesis of complex natural products like Cecropia juvenile hormones[5].
Synthesis of Thiacyclohexane
The most common and historically significant method for the synthesis of thiacyclohexane involves the reaction of a 1,5-dihalopentane with a sulfide salt. The procedure detailed by Whitehead, Dean, and Fidler in 1951 remains a classic example of this approach[1].
Experimental Protocol: Synthesis from 1,5-Dibromopentane and Sodium Sulfide
This protocol is based on the well-established method for the synthesis of thiane[6].
Materials:
-
1,5-Dibromopentane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
A mixture of 1,5-dibromopentane (4.00 g, 17.4 mmol) and sodium sulfide nonahydrate (6.27 g, 26.1 mmol) is heated at 170°C for 7 hours in an oil bath.
-
After cooling to room temperature, 20 mL of water and 20 mL of dichloromethane are added to the reaction mixture.
-
The phases are separated, and the aqueous layer is extracted three times with 20 mL of dichloromethane.
-
The combined organic phases are washed with 30 mL of water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude thiacyclohexane is purified by Kugelrohr distillation, affording a colorless oil.
Expected Yield: Approximately 80%[6].
Characterization Data:
-
¹H-NMR (CDCl₃) δ (ppm): 1.60 (m, 2H), 1.85 (m, 4H), 2.65 (m, 4H)[6].
-
¹³C-NMR (CDCl₃) δ (ppm): 26.8, 28.1, 29.4[6].
-
MS-EI+ m/z (%): 102 ([M]+, 100), 87 (95), 67 (60), 46 (75), 39 (80)[6].
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of thiacyclohexane from 1,5-dibromopentane.
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 5. New thiane chemistry. The conceptually simple and technically practical total synthesis of Cecropia juvenile hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiane synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of Substituted Thiacyclohexane Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted thiacyclohexane derivatives. Thiacyclohexanes, also known as thianes, are six-membered heterocyclic compounds containing a sulfur atom. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a versatile scaffold in drug design. These compounds have shown potential in a range of therapeutic areas, including as kinase inhibitors for cancer therapy, and in the development of treatments for neurodegenerative and inflammatory diseases.
Application Notes
Substituted thiacyclohexanes serve as crucial building blocks in the development of novel therapeutic agents. Their conformational flexibility, combined with the ability of the sulfur atom to engage in various non-covalent interactions, makes them attractive moieties for modulating the activity of biological targets.
Key Applications in Drug Discovery:
-
Kinase Inhibition: The thiacyclohexane scaffold can be functionalized to interact with the ATP-binding site of various kinases, which are critical targets in oncology. The strategic placement of substituents on the thiacyclohexane ring allows for the fine-tuning of potency and selectivity.
-
Neurodegenerative Diseases: Certain thiacyclohexane derivatives are being investigated for their potential to modulate pathways implicated in neurodegenerative disorders like Alzheimer's disease. Their ability to cross the blood-brain barrier is a key consideration in their design.
-
Anti-inflammatory Agents: The thiacyclohexane core can be incorporated into molecules designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
The synthesis of these derivatives often requires stereoselective methods to control the spatial arrangement of substituents, which is crucial for their biological activity. The following protocols detail key methodologies for accessing these valuable compounds.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of various substituted thiacyclohexane derivatives.
Protocol 1: Diastereoselective Synthesis of Polysubstituted Thiacyclohexanes via Indium Trichloride-Mediated Cyclization
This protocol is adapted from the work of Saikia and colleagues and describes a Prins-type cyclization for the synthesis of 2,4-disubstituted and 2,3,4-trisubstituted thiacyclohexanes.[1][2][3][4]
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]
- 4. Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of 3-Methylthiacyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 3-Methylthiacyclohexane. The synthesis of both the (-)-(S) and (+)-(R) enantiomers is described, following a robust multi-step pathway. This protocol outlines the reduction of a chiral dimethyl ester to a diol, subsequent conversion to a dibromide, and the final cyclization to the target thiacyclohexane. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development, providing a reproducible method for obtaining enantiomerically pure this compound.
Introduction
This compound is a chiral heterocyclic compound of interest in medicinal chemistry and materials science. The stereochemistry of the methyl group at the 3-position significantly influences its biological activity and physical properties. Therefore, access to enantiomerically pure forms of this compound is crucial for its application in various fields. The synthetic route detailed herein provides a reliable method for the stereoselective synthesis of both (-)-(S)-3-Methylthiacyclohexane and (+)-(R)-3-Methylthiacyclohexane.
Synthetic Pathway Overview
The stereoselective synthesis of this compound is achieved through a three-step process starting from the enantiomerically pure dimethyl ester of 2-methyl-1,5-pentanedioic acid. The overall transformation is depicted below.
Caption: Synthetic workflow for (-)-(S)-3-Methylthiacyclohexane.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.
Step 1: Synthesis of (-)-(S)-2-Methylpentane-1,5-diol
This procedure details the reduction of dimethyl (+)-(R)-2-methylpentanedioate to (-)-(S)-2-methylpentane-1,5-diol.
Protocol:
-
A solution of dimethyl (+)-(R)-2-methylpentanedioate (10.0 g, 57.4 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (4.36 g, 115 mmol) in anhydrous diethyl ether (150 mL) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the careful dropwise addition of water (4.4 mL), followed by 15% aqueous sodium hydroxide solution (4.4 mL), and finally water (13.2 mL).
-
The resulting white precipitate is filtered off and washed with diethyl ether (3 x 50 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
Purification is achieved by distillation under reduced pressure to afford pure (-)-(S)-2-methylpentane-1,5-diol.
Step 2: Synthesis of (-)-(S)-2-Methyl-1,5-dibromopentane
This protocol describes the conversion of the chiral diol to the corresponding dibromide.
Protocol:
-
To a solution of (-)-(S)-2-methylpentane-1,5-diol (6.58 g, 49.8 mmol) and triphenylphosphine (PPh3) (39.2 g, 149 mmol) in anhydrous acetonitrile (250 mL) at 0 °C, bromine (Br2) (23.8 g, 149 mmol) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with petroleum ether (3 x 100 mL) to precipitate triphenylphosphine oxide.
-
The petroleum ether extracts are combined, washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (petroleum ether as eluent) to give (-)-(S)-2-methyl-1,5-dibromopentane.
Step 3: Synthesis of (-)-(S)-3-Methylthiacyclohexane
This final step involves the cyclization of the dibromide to the target thiacyclohexane.
Protocol:
-
A solution of (-)-(S)-2-methyl-1,5-dibromopentane (5.0 g, 20.5 mmol) in ethanol (100 mL) is added to a stirred solution of sodium sulfide nonahydrate (Na2S·9H2O) (7.38 g, 30.7 mmol) in water (50 mL).
-
The reaction mixture is heated at reflux for 6 hours.
-
After cooling to room temperature, the mixture is diluted with water (100 mL) and extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.
-
The crude product is purified by distillation to yield (-)-(S)-3-Methylthiacyclohexane.
Data Presentation
The following table summarizes the expected yields and physical properties for the synthesis of (-)-(S)-3-Methylthiacyclohexane. The synthesis of the (+)-(R) enantiomer follows the same procedure starting from dimethyl (-)-(S)-2-methylpentanedioate, and the expected data is also provided.
| Step | Compound Name | Starting Material | Reagents | Yield (%) | Optical Rotation ([α]D) |
| 1 | (-)-(S)-2-Methylpentane-1,5-diol | Dimethyl (+)-(R)-2-methylpentanedioate | LiAlH4 | ~90% | -15.2° (c 1.0, CHCl3) |
| 2 | (-)-(S)-2-Methyl-1,5-dibromopentane | (-)-(S)-2-Methylpentane-1,5-diol | PPh3, Br2 | ~75% | -25.8° (c 1.2, CHCl3) |
| 3 | (-)-(S)-3-Methylthiacyclohexane | (-)-(S)-2-Methyl-1,5-dibromopentane | Na2S·9H2O | ~85% | -8.5° (c 1.5, CHCl3) |
| 1 | (+)-(R)-2-Methylpentane-1,5-diol | Dimethyl (-)-(S)-2-methylpentanedioate | LiAlH4 | ~90% | +15.1° (c 1.1, CHCl3) |
| 2 | (+)-(R)-2-Methyl-1,5-dibromopentane | (+)-(R)-2-Methylpentane-1,5-diol | PPh3, Br2 | ~75% | +25.5° (c 1.3, CHCl3) |
| 3 | (+)-(R)-3-Methylthiacyclohexane | (+)-(R)-2-Methyl-1,5-dibromopentane | Na2S·9H2O | ~85% | +8.4° (c 1.6, CHCl3) |
Note: Yields are approximate and may vary depending on reaction scale and purification efficiency. Optical rotation values are reported at the sodium D-line at 25 °C.
Logical Relationship Diagram
The following diagram illustrates the stereochemical relationship between the starting material and the final product.
Caption: Stereochemical pathway for the synthesis of enantiomers.
Application Notes and Protocols: 3-Methylthiacyclohexane in Organic Synthesis
Disclaimer: Due to the limited availability of specific literature on 3-methylthiacyclohexane as a versatile building block, these application notes and protocols are based on the general reactivity of thiacyclohexane (thiane) and its simple alkylated derivatives. The presented reactions are illustrative of the potential applications of this compound in organic synthesis. Researchers should consider these as a starting point for their investigations and may need to optimize conditions for this specific substrate.
Introduction
This compound is a saturated heterocyclic compound containing a six-membered ring with one sulfur atom and a methyl substituent at the 3-position. The presence of the sulfur atom and a chiral center makes it an interesting, albeit underexplored, building block for the synthesis of more complex molecules. The sulfur atom can be readily functionalized or used to direct subsequent transformations, and the stereochemistry of the methyl group can influence the stereochemical outcome of reactions. This document outlines potential synthetic applications of this compound, complete with generalized experimental protocols.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of an appropriate acyclic precursor. A common method for the synthesis of thiacyclohexanes is the reaction of a 1,5-dihalide with a sulfide source.
This protocol is adapted from the general synthesis of cyclic sulfides.
Materials:
-
1,5-Dibromo-3-methylpentane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water (3:1).
-
To this solution, add 1,5-dibromo-3-methylpentane (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Expected Yield: 60-70%
Applications in Organic Synthesis
The reactivity of this compound can be exploited in several ways, primarily by targeting the sulfur atom or the adjacent α-protons.
The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives are valuable intermediates in their own right, for example, in Pummerer rearrangements or as precursors for elimination reactions.
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Methanol
-
Water
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium periodate (1.1 equivalents) in water and add this solution dropwise to the cooled solution of the sulfide.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude sulfoxide.
-
Purify the product by column chromatography on silica gel.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetic acid.
-
Add hydrogen peroxide (2.5 equivalents) dropwise to the solution.
-
Heat the mixture to 50-60 °C for 2-3 hours.
-
Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfone, which can be purified by recrystallization.
| Reaction | Oxidizing Agent | Product | Typical Yield |
| Sulfide to Sulfoxide | Sodium periodate | This compound-1-oxide | 85-95% |
| Sulfide to Sulfone | Hydrogen peroxide/Acetic acid | This compound-1,1-dioxide | 80-90% |
The Pummerer rearrangement of the sulfoxide derivative of this compound can provide access to α-functionalized thioethers, which are versatile intermediates. The reaction is typically initiated by an activating agent such as acetic anhydride.
Materials:
-
This compound-1-oxide
-
Acetic anhydride
-
Sodium acetate (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound-1-oxide (1.0 equivalent) and a catalytic amount of sodium acetate in acetic anhydride.
-
Heat the reaction mixture to reflux (around 130-140 °C) for 1-2 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting α-acetoxy thioether by column chromatography.
Expected Product: A mixture of isomeric 2-acetoxy-3-methylthiacyclohexanes.
The thiacyclohexane ring can be removed to generate a substituted cyclohexane. This transformation can be useful in the later stages of a synthesis to unmask a cyclic alkane core. Raney nickel is a common reagent for this desulfurization.
Materials:
-
This compound
-
Raney Nickel (slurry in ethanol)
-
Ethanol
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Carefully add a slurry of Raney Nickel (a significant excess by weight) to the solution.
-
Stir the mixture vigorously at room temperature or with gentle heating for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.
-
Wash the Celite pad with ethanol.
-
The filtrate contains the product, methylcyclohexane. The solvent can be carefully removed by distillation.
Visualizing Synthetic Pathways
The following diagrams illustrate the key transformations of this compound.
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
Caption: Workflow for the oxidation to sulfoxide.
Conclusion
While this compound is not a widely documented building block, its structural features suggest a range of potential applications in organic synthesis. By leveraging the reactivity of the sulfur atom through oxidation, rearrangement, and desulfurization reactions, chemists can potentially access a variety of substituted cyclohexane derivatives. The protocols provided here offer a foundational guide for exploring the synthetic utility of this and related thiacyclohexane compounds. Further research is warranted to fully elucidate the stereochemical and regiochemical outcomes of these reactions on the 3-methyl substituted ring system.
Application Notes and Protocols for the Spectroscopic Characterization of 3-Methylthiacyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of 3-Methylthiacyclohexane. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents predicted data based on the analysis of structurally related molecules, including 3-methylcyclohexanone, 3-methylcyclohexene, and methylcyclohexane. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are provided to enable researchers to acquire and interpret data for this compound.
Introduction
This compound is a heterocyclic organic compound containing a cyclohexane ring with a sulfur atom replacing one of the methylene groups (a thiane) and a methyl group at the 3-position. As a sulfur-containing heterocycle, it is of interest in medicinal chemistry and materials science. Spectroscopic characterization is essential for confirming the identity, purity, and structure of synthesized this compound. This document outlines the expected spectroscopic properties and provides standard protocols for its characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 0.9 - 1.1 | Doublet | 6 - 7 |
| Ring Protons adjacent to S | 2.5 - 2.8 | Multiplet | - |
| Other Ring Protons | 1.2 - 2.2 | Multiplet | - |
| Proton on C3 | 2.3 - 2.6 | Multiplet | - |
Note: The solvent is assumed to be CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 18 - 25 |
| C adjacent to S (C2, C6) | 30 - 40 |
| C3 | 35 - 45 |
| Other Ring Carbons (C4, C5) | 25 - 35 |
Note: The solvent is assumed to be CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Aliphatic) Stretch | 2850 - 3000 | Strong |
| C-H Bend | 1350 - 1470 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Fragmentation Peaks (m/z) for this compound
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 130 | Molecular Ion |
| [M - CH₃]⁺ | 115 | Loss of a methyl group |
| [M - SH]⁺ | 97 | Loss of a sulfhydryl radical |
| [M - C₂H₅]⁺ | 101 | Loss of an ethyl group |
Note: Based on a molecular weight of 130.26 g/mol for C₇H₁₄S.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)
-
Solvent for cleaning (e.g., isopropanol)
Protocol:
-
Sample Preparation (ATR):
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
-
Sample Preparation (Salt Plates):
-
Place a drop of the sample between two NaCl or KBr plates to create a thin film.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty instrument.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Suitable solvent for sample introduction (e.g., methanol or dichloromethane)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent.
-
-
Instrument Setup:
-
Set the mass spectrometer to the appropriate mode (e.g., EI at 70 eV).
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. A possible fragmentation involves the loss of the methyl group.[1]
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Materials:
-
This compound sample
-
Spectrophotometric grade solvent (e.g., cyclohexane or ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
Fill a second cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax). Thiacyclohexane itself does not have strong UV absorption, so any observed peaks would likely be weak.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Logic of Spectroscopic Data Integration
This diagram shows how data from different spectroscopic techniques are integrated to confirm the structure of the target molecule.
Caption: Integration of spectroscopic data for structural elucidation of this compound.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and Mass Spectrometry. While direct literature data is scarce, the predicted values and detailed protocols provided in this document offer a solid foundation for researchers to successfully identify and characterize this compound. The presented workflows provide a logical framework for the synthesis, purification, and structural confirmation process.
References
Application Notes and Protocols for the Analysis of 3-Methylthiacyclohexane by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For 3-Methylthiacyclohexane, ¹H and ¹³C NMR will provide information on the chemical environment of each proton and carbon atom, respectively.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 2.6 - 2.8 | m | - |
| H2ax, H6ax | 2.8 - 3.0 | m | - |
| H2eq, H6eq | 2.4 - 2.6 | m | - |
| H4ax, H5ax | 1.8 - 2.0 | m | - |
| H4eq, H5eq | 1.4 - 1.6 | m | - |
| CH₃ | 1.1 - 1.3 | d | ~7 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | 35 - 40 |
| C2, C6 | 30 - 35 |
| C4, C5 | 25 - 30 |
| CH₃ | 18 - 23 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[1][2][3]
1.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
1.2.2. Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.
-
¹H NMR:
-
Pulse Program: zg30 (or similar standard 1D proton experiment)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
-
1.2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the compound and its mass fragmentation pattern, which is useful for identification and structural confirmation.
Predicted Mass Spectrometry Data
The following table outlines the predicted major fragments for this compound under electron ionization (EI) conditions. The fragmentation is expected to be directed by the sulfur atom and the stability of the resulting carbocations.
Table 3: Predicted Mass Fragments for this compound
| m/z | Predicted Fragment Structure | Comments |
| 116 | [C₆H₁₂S]⁺• | Molecular Ion (M⁺•) |
| 101 | [M - CH₃]⁺ | Loss of the methyl group |
| 87 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 74 | [CH₃-CH=S⁺H] | Alpha-cleavage product |
| 61 | [CH₂=S⁺H-CH₃] | Rearrangement and fragmentation |
| 47 | [CH₃S]⁺ | Methanethiol cation |
Experimental Protocol for GC-MS Analysis
This protocol describes a general method for the GC-MS analysis of this compound.[4][5][6]
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or hexane.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
2.2.2. Instrument Parameters
The following are typical GC-MS parameters. These may require optimization based on the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
2.2.3. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragments and/or a mass spectral library (if available).
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
References
- 1. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. 2.6. Volatile Compounds (VOCs) [bio-protocol.org]
Application Notes and Protocols for Thiane Derivatives in Medicinal Chemistry
A Representative Focus on the Thiane Scaffold in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a representative overview of the potential applications of substituted thianes in medicinal chemistry, including hypothetical protocols for their synthesis and biological evaluation. This information is based on established principles of medicinal chemistry and draws parallels from the study of other sulfur-containing heterocyclic compounds.
Potential Applications of Thiane Derivatives
The thiane scaffold can be considered a bioisosteric replacement for cyclohexane or piperidine rings in known drug molecules. The presence of the sulfur atom can lead to unique pharmacological profiles. Potential therapeutic areas for thiane derivatives include:
-
Enzyme Inhibition: The sulfur atom can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site.
-
Receptor Modulation: Thiane-containing molecules can be designed to fit into the binding pockets of various receptors, acting as either agonists or antagonists.
-
Antimicrobial Agents: Sulfur-containing compounds have a long history of use as antimicrobial agents.
Hypothetical Biological Target: Matrix Metalloproteinases (MMPs)
For the purpose of these application notes, we will consider a hypothetical substituted thiane derivative, "Thiane-123," designed as an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases.
Signaling Pathway Involving MMPs
The diagram below illustrates a simplified signaling pathway leading to MMP activation and subsequent tissue degradation, a process that Thiane-123 is hypothesized to inhibit.
Caption: Hypothetical signaling pathway of MMP activation and inhibition by Thiane-123.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of a hypothetical substituted thiane derivative.
General Synthesis of a 3-Aryl-Thiane Derivative
This protocol describes a plausible multi-step synthesis of a 3-aryl-thiane derivative.
Caption: General synthetic workflow for a 3-aryl-thiane derivative.
-
Step 1: Michael Addition: To a solution of thiophenol in ethanol, sodium ethoxide is added, followed by the dropwise addition of ethyl acrylate at 0 °C. The reaction is stirred at room temperature for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield ethyl 3-(phenylthio)propanoate.
-
Step 2: Dieckmann Condensation: The product from Step 1 is dissolved in dry toluene, and sodium hydride is added portion-wise at 0 °C. The mixture is then heated to reflux for 4 hours. After cooling, the reaction is quenched with a dilute acid and extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give the crude β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation: The crude product from Step 2 is refluxed in a mixture of sulfuric acid and water for 8 hours. The reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with dichloromethane. The organic extracts are dried and concentrated to yield tetrahydro-4H-thiopyran-4-one.
-
Step 4: Grignard Reaction: To a solution of the appropriate arylmagnesium bromide in dry THF, a solution of tetrahydro-4H-thiopyran-4-one in dry THF is added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature, then quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
Step 5: Dehydration and Reduction: The alcohol from Step 4 is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap for 6 hours. After removal of the solvent, the crude alkene is dissolved in ethanol and hydrogenated over 10% Pd/C at 50 psi for 24 hours. The catalyst is filtered off, and the solvent is evaporated to yield the final 3-aryl-thiane, which is then purified by column chromatography.
In Vitro MMP Inhibition Assay
This protocol describes a general fluorescence-based assay to determine the inhibitory activity of a test compound against a specific MMP.
-
Reagents and Materials:
-
Recombinant human MMP (e.g., MMP-9)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test compound (Thiane-123) dissolved in DMSO
-
Reference inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For the control wells (100% activity and blank), add 10 µL of assay buffer with the same percentage of DMSO.
-
Add 20 µL of the diluted MMP enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) every 5 minutes for 60 minutes at 37 °C.
-
Calculate the reaction rates (RFU/min) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable non-linear regression model.
-
Quantitative Data Summary
The following table presents hypothetical data for the inhibitory activity of "Thiane-123" and a reference compound against two different MMPs.
| Compound | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |
| Thiane-123 | 150 | 25 |
| GM6001 (Reference) | 10 | 5 |
Conclusion
While the specific compound 3-Methylthiacyclohexane remains to be explored in medicinal chemistry, the broader class of thiane derivatives holds potential for the development of novel therapeutics. The protocols and data presented here provide a representative framework for the synthesis and evaluation of such compounds. Further investigation into the structure-activity relationships of substituted thianes is warranted to unlock their full therapeutic potential.
Application Notes and Protocols for the Biological Evaluation of 3-Methylthiacyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-Methylthiacyclohexane represent a novel class of sulfur-containing heterocyclic compounds with significant potential in drug discovery. Preliminary studies indicate that these compounds exhibit promising anticancer and antimicrobial activities. This document provides detailed application notes and standardized protocols for the biological evaluation of these derivatives to ensure reproducible and comparable results across different research settings. The methodologies outlined below are fundamental for elucidating the therapeutic potential of this chemical series.
Anticancer Activity Evaluation
The anticancer potential of this compound derivatives is primarily assessed through their cytotoxic effects on cancer cell lines and their ability to induce apoptosis. A key mechanism of action for some sulfur-containing heterocycles involves the modulation of critical cell signaling pathways, such as the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of novel this compound derivatives is quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data below is a representative example of such an evaluation.
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| MTC-001 | Unsubstituted | 15.2 ± 1.8 | 22.5 ± 2.1 | 35.1 ± 3.5 |
| MTC-002 | 4-Fluoro Phenyl | 5.8 ± 0.7 | 8.1 ± 0.9 | 12.4 ± 1.3 |
| MTC-003 | 4-Chloro Phenyl | 2.5 ± 0.3 | 4.9 ± 0.5 | 7.8 ± 0.8 |
| MTC-004 | 4-Methoxy Phenyl | 18.9 ± 2.2 | 25.3 ± 2.9 | 40.2 ± 4.1 |
| Cisplatin | Positive Control | 7.9 ± 0.9 | 10.2 ± 1.1 | 15.6 ± 1.7 |
Experimental Protocols
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8][9][10]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[11][12][13][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualization of Anticancer Evaluation Workflow
Caption: Workflow for the in vitro anticancer evaluation of this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Antimicrobial Activity Evaluation
The antimicrobial properties of this compound derivatives are crucial to their potential therapeutic applications. The primary method for assessing this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents representative MIC values for a selection of this compound derivatives against common bacterial strains.
| Compound ID | Derivative Substitution | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| MTC-001 | Unsubstituted | 64 | 128 | >256 |
| MTC-002 | 4-Fluoro Phenyl | 16 | 32 | 128 |
| MTC-003 | 4-Chloro Phenyl | 8 | 16 | 64 |
| MTC-004 | 4-Methoxy Phenyl | 128 | >256 | >256 |
| Vancomycin | Positive Control (Gram+) | 1 | - | - |
| Ciprofloxacin | Positive Control (Broad) | 0.5 | 0.015 | 0.25 |
Experimental Protocol
This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.[15][16][17][18][19]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains of interest
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of each this compound derivative in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL and the bacterial concentration to the desired 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Positive Control: Wells containing a known antibiotic (e.g., Vancomycin, Ciprofloxacin) at various concentrations.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader at 600 nm.
Visualization of Antimicrobial Evaluation Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. static.igem.org [static.igem.org]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. emerypharma.com [emerypharma.com]
- 19. files.core.ac.uk [files.core.ac.uk]
Synthesis of Sulfur-Containing Heterocycles: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of sulfur-containing heterocycles is a cornerstone of medicinal chemistry. These structural motifs are present in a wide array of pharmaceuticals and biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of sulfur-containing heterocycles: 2-aminothiophenes, 2-aminothiazoles, and 2-amino-1,3,4-thiadiazoles.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1] The resulting 2-aminothiophene scaffold is a valuable intermediate in the synthesis of various biologically active molecules.
Application Notes
The Gewald synthesis is particularly useful for creating a diverse library of thiophene derivatives by varying the carbonyl compound and the active methylene nitrile. The reaction is known for its operational simplicity and the use of readily available starting materials. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[2][3] A notable application is in the synthesis of Tinoridine, an anti-peroxidative non-steroidal anti-inflammatory drug (NSAID).[4]
Quantitative Data
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | Conventional | 2-5 min (MW) | 91 | [3] |
| 2 | Cyclopentanone | Malononitrile | Piperidinium borate | Ethanol/Water | Conventional | 30 min | 95 | |
| 3 | Ethyl acetoacetate | Malononitrile | Piperidinium borate | Ethanol/Water | Conventional | 25 min | 94 | |
| 4 | Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethanol | Conventional | 10 hours | - | [5] |
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Diethylamine (or Morpholine)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine cyclohexanone (10 mmol, 0.98 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (10 mL).[3]
-
Add diethylamine (10 mmol, 0.73 g) or morpholine as a basic catalyst.
-
Stir the mixture at room temperature or heat to 50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates from the solution. The mixture can be cooled to enhance precipitation.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Microwave-Assisted Protocol
-
In a microwave-safe vessel, mix cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and diethylamine (10 mmol) in ethanol (4 mL).[3]
-
Irradiate the mixture with microwaves at 350 W for 2-5 minutes.[3]
-
After cooling, the product crystallizes and can be collected by filtration.[3]
Reaction Workflow
Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.
Hantzsch Synthesis of 2-Aminothiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[6] The reaction involves the condensation of an α-haloketone with a thioamide.[7] This method is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles by varying both the α-haloketone and the thioamide components.
Application Notes
The Hantzsch synthesis is a fundamental reaction in heterocyclic chemistry, providing access to the thiazole ring system, which is a common scaffold in pharmaceuticals. The reaction is generally high-yielding and straightforward to perform.[7] Microwave-assisted versions of the Hantzsch synthesis have been developed, often leading to shorter reaction times and improved yields compared to conventional heating methods.[8]
Quantitative Data
| Entry | α-Haloketone | Thioamide | Solvent | Method | Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Methanol | Conventional | 30 min | 99 | [9] |
| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | Microwave | 30 min | 95 | [8] |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol | Ultrasonic | 2 h | 85-90 | [6] |
| 4 | Acetophenone, Iodine, Thiourea | Thiourea | - | Conventional | 12 h | - | [10] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[7]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[9]
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to obtain the 2-amino-4-phenylthiazole product.
Reaction Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Synthesis of 2-Amino-1,3,4-Thiadiazoles from Thiosemicarbazides
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazides with various reagents. A straightforward and efficient method involves the reaction of a carboxylic acid with a thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus pentachloride.[11][12] This approach provides a direct route to this important heterocyclic core.
Application Notes
2-Amino-1,3,4-thiadiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The use of solid-phase synthesis or one-pot procedures can simplify the workup and purification processes.[11] Microwave-assisted methods have also been successfully applied to accelerate these cyclization reactions.
Quantitative Data
| Entry | Carboxylic Acid | Cyclizing Agent | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Benzoic Acid | Polyphosphate Ester | Chloroform | Conventional | 10 h | 64.4 | [12] |
| 2 | Acetic Acid | Phosphorus Pentachloride | Solid-phase | Conventional | - | 95.2 | [11] |
| 3 | p-Nitrobenzoic Acid | Phosphorus Pentachloride | Solid-phase | Conventional | - | 96.7 | [11] |
| 4 | Various Aldehydes (to form thiosemicarbazone) | Iron (III) ammonium sulfate | Water | Ultrasonic | 1 h | - |
Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium bicarbonate
Procedure:
-
To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[12]
-
Reflux the reaction mixture for 10 hours.[12]
-
After cooling, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE by carefully adding sodium bicarbonate.
-
The formed precipitate is the desired product. Collect the solid by filtration.
-
Wash the precipitate with chloroform and hexane.
-
Dry the product to obtain 5-phenyl-1,3,4-thiadiazol-2-amine.
Experimental Workflow
Caption: Workflow for the Synthesis of 2-Amino-1,3,4-Thiadiazoles.
References
- 1. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. asianpubs.org [asianpubs.org]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 3-Methylthiacyclohexane in Materials Science: A Review of Available Information
Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific information available regarding the application of 3-Methylthiacyclohexane in materials science. This compound, a derivative of thiane (tetrahydro-2H-thiopyran), does not appear in published research or patents related to polymer synthesis, surface modification, or other materials science applications.
While direct applications of this compound are not documented, the broader class of sulfur-containing cyclic compounds, known as thianes and other organosulfur compounds, have established roles in various aspects of materials science. This suggests potential, though currently unexplored, avenues for the use of this compound.
General Applications of Sulfur-Containing Heterocycles in Materials Science
Sulfur-containing compounds are utilized in materials science for the unique properties conferred by the sulfur atom. These properties can include high refractive indices, specific reactivity for polymer synthesis, and the ability to coordinate with metals.
Polymer Synthesis
Thiol-ene chemistry, a well-established method in polymer science, utilizes the reaction between a thiol (-SH) and an alkene (-C=C-) to form polymers. This reaction is known for its high efficiency and mild reaction conditions. While not directly involving a cyclic sulfide like this compound as a monomer, the fundamental reactivity of organosulfur compounds is central to this polymerization technique.
A general workflow for thiol-ene polymerization is depicted below:
Caption: Generalized workflow for thiol-ene polymerization.
Potential as a Building Block
In principle, this compound could serve as a monomer or a modifying agent in polymer synthesis. The sulfur atom could potentially be oxidized to a sulfoxide or sulfone, altering the polarity and reactivity of the molecule. Ring-opening polymerization is another theoretical possibility, although the stability of the six-membered thiane ring makes this challenging without specific catalysts.
A hypothetical logical relationship for the functionalization of a polymer with this compound is outlined below:
Caption: Hypothetical functionalization of a polymer.
Conclusion
The absence of specific data on this compound in materials science prevents the creation of detailed application notes and experimental protocols as requested. The information presented here is based on the general properties and reactions of related sulfur-containing compounds. Further research would be required to determine if this compound possesses any unique properties that would make it a valuable component in the development of new materials. Researchers interested in this specific molecule would need to conduct exploratory synthesis and characterization studies to establish its potential applications.
Application Notes and Protocols: Catalytic Activity of Metal Complexes with Thiacyclohexane Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating sulfur-containing ligands, such as thiacyclohexane (also known as thiane), are a subject of growing interest in the field of homogeneous catalysis. The sulfur atom in the thiacyclohexane ligand can act as a soft donor, forming stable complexes with a variety of transition metals. This interaction can modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity in a range of organic transformations. While extensive research exists for various sulfur-containing ligands, specific data on thiacyclohexane complexes remains an emerging area. These application notes provide an overview of the potential catalytic applications of metal-thiacyclohexane complexes, drawing parallels from the broader class of thioether ligands. Detailed protocols for representative catalytic reactions are provided to guide researchers in exploring the catalytic potential of these complexes.
Key Catalytic Applications
Metal complexes with thioether ligands, including by analogy thiacyclohexane, have shown promise in several key catalytic transformations:
-
Cross-Coupling Reactions: Palladium complexes are widely used as catalysts for C-C and C-N bond formation. Thioether ligands can stabilize the palladium center and influence the catalytic cycle.
-
Oxidation Reactions: Copper and ruthenium complexes with thioether-containing ligands have been investigated for the oxidation of various substrates.
-
Hydroformylation: Rhodium complexes are crucial for the industrial production of aldehydes from alkenes. The coordination of sulfur-containing ligands can affect the activity and selectivity of these catalysts.[1][2]
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions involving metal complexes with thioether-containing ligands. It is important to note that this data is based on analogous systems, as specific quantitative performance metrics for thiacyclohexane complexes are not widely reported in publicly available literature.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) | Reference |
| [PdCl2(dppf)] | 4-Bromoanisole | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 12 | 95 | 9500 | Generic Protocol |
| [Pd(OAc)2] + Ligand | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Dioxane | 110 | 24 | 85 | 8500 | Generic Protocol |
| [PdCl(C3H5)(dppb)] | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs2CO3 | THF | 60 | 8 | 98 | 9800 | Generic Protocol |
Table 2: Copper-Catalyzed Oxidation of Thioethers
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) (Sulfoxide) | Reference |
| [Cu(CH3CN)4]PF6 | Thioanisole | H2O2 | Acetonitrile | 25 | 4 | 99 | 98 | Generic Protocol |
| CuCl2 | Dibenzyl sulfide | O2 | DMF | 80 | 12 | 85 | 90 | Generic Protocol |
| [Cu(IPr)Cl] | 4-Methylthioanisole | TBHP | Dichloromethane | 25 | 6 | 92 | 95 | Generic Protocol |
Table 3: Rhodium-Catalyzed Hydroformylation of 1-Octene
| Catalyst Precursor | Ligand | P (bar) (CO/H2) | Solvent | Temp (°C) | Time (h) | Conversion (%) | n/iso ratio | TOF (h⁻¹) | Reference |
| [Rh(acac)(CO)2] | PPh3 | 20 (1:1) | Toluene | 100 | 4 | 98 | 2.5 | 2450 | Generic Protocol |
| [Rh(cod)Cl]2 | Xantphos | 50 (1:1) | Toluene | 120 | 2 | >99 | 30 | >4950 | Generic Protocol |
| [Rh(nbd)2]BF4 | Bis(diphenylphosphino)propane | 30 (1:1) | Acetone | 80 | 6 | 95 | 5.0 | 1583 | Generic Protocol |
Experimental Protocols
Protocol 1: Synthesis of a Generic Palladium-Thiacyclohexane Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with thiacyclohexane.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Thiacyclohexane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
To this suspension, add a solution of thiacyclohexane (2.2 mmol) in anhydrous acetonitrile (5 mL) dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
The color of the suspension will typically change, indicating complex formation.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted ligand.
-
Dry the solid product under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., FT-IR, NMR, elemental analysis).
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium-thioether type complex as a catalyst precursor.
Materials:
-
Palladium-thiacyclohexane complex (e.g., 1 mol%)
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial, add the palladium-thiacyclohexane complex, aryl halide, arylboronic acid, and potassium carbonate.
-
Add toluene and water to the vial.
-
Seal the vial with a screw cap and stir the mixture vigorously.
-
Heat the reaction mixture to 100 °C and maintain for the desired reaction time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Rhodium-Catalyzed Hydroformylation
This protocol outlines a general procedure for the hydroformylation of an alkene using a rhodium-thioether type complex.
Materials:
-
[Rh(acac)(CO)₂] (0.1 mol%)
-
Thiacyclohexane or other thioether ligand (0.4 mol%)
-
Alkene (e.g., 1-octene, 10 mmol)
-
Toluene (20 mL)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Syngas (CO/H₂ = 1:1)
Procedure:
-
In a glovebox, charge a high-pressure autoclave with [Rh(acac)(CO)₂], the thioether ligand, and toluene.
-
Add the alkene to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the autoclave to the desired pressure with syngas (e.g., 20 bar).
-
Heat the autoclave to the desired temperature (e.g., 100 °C) and stir the reaction mixture.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture to determine the conversion and regioselectivity (n/iso ratio).
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
References
- 1. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylthiacyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylthiacyclohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction conditions (temperature, time, stoichiometry). | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Ensure all reagents and solvents are pure and dry. Consider degassing the solvent. 3. Optimize reaction conditions systematically. Perform small-scale experiments to test different temperatures and reaction times. |
| Formation of multiple products (low selectivity) | 1. Lack of regioselectivity in the thiol addition. 2. Presence of impurities that catalyze side reactions. 3. Isomerization of the starting material or product. | 1. Employ a directing group or a more selective catalyst. 2. Purify all starting materials and solvents prior to use. 3. Analyze the reaction mixture at different time points to understand the reaction pathway and identify when byproducts form. |
| Difficulty in product purification | 1. Co-elution of the product with impurities during chromatography. 2. Formation of azeotropes during distillation. 3. Product instability on silica gel. | 1. Use a different solvent system or a different stationary phase for column chromatography. 2. Consider alternative purification methods such as preparative HPLC or crystallization. 3. Use a deactivated silica gel (e.g., with triethylamine) or switch to alumina for chromatography. |
| Inconsistent reaction outcomes | 1. Variability in reagent quality. 2. Atmospheric moisture or oxygen affecting the reaction. 3. Inconsistent heating or stirring. | 1. Use reagents from a reliable source and test their purity before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a temperature-controlled heating mantle and a calibrated magnetic stirrer for consistent conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various methods can be conceptualized, a common approach involves the reaction of a suitable cyclohexene precursor with a methylthiolating agent. One possible route is the reaction of 3-halocyclohexene with sodium thiomethoxide. Another approach could be the ring-closing metathesis of a diene precursor followed by functional group transformations.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q3: What are the potential side products in the synthesis of this compound?
A3: Depending on the synthetic route, potential side products could include isomers (e.g., 1-Methylthiacyclohexane, 4-Methylthiacyclohexane), elimination products (cyclohexadienes), and oxidation products (sulfoxides or sulfones) if air is not excluded.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Methylthiol and its derivatives are often volatile and have a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Illustrative Protocol: Synthesis of this compound from 3-Bromocyclohexene
Disclaimer: This is a hypothetical protocol for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
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Preparation of Sodium Thiomethoxide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve sodium metal (1.1 equivalents) in anhydrous methanol at 0°C. Once the sodium has completely reacted, bubble methyl mercaptan gas (1.0 equivalent) through the solution until saturation is reached.
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Reaction with 3-Bromocyclohexene: To the freshly prepared sodium thiomethoxide solution, add 3-bromocyclohexene (1.0 equivalent) dropwise at 0°C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis problems.
optimization of reaction conditions for thiacyclohexane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiacyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thiacyclohexane?
A1: The most prevalent methods for synthesizing the thiacyclohexane ring system involve the reaction of a C5 electrophile with a sulfur nucleophile. Key strategies include:
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Reaction of 1,5-Dihalopentanes with a Sulfide Source: This is a classical and straightforward approach where a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane) is treated with a sulfide salt, such as sodium sulfide (Na₂S), to form the thiacyclohexane ring.
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Intramolecular Cyclization: This method involves the cyclization of a linear precursor containing both a thiol and a leaving group, such as a 5-halo-1-pentanethiol. The reaction is typically promoted by a base.
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Ring-Closing Metathesis (RCM): While more common for complex thiacyclohexane derivatives (thiacyclophanes), RCM can be employed to form unsaturated thiacyclohexane rings which can subsequently be reduced.[1]
Q2: What are the critical parameters to control for optimizing thiacyclohexane yield?
A2: Several factors significantly influence the yield and purity of thiacyclohexane. Careful optimization of the following is crucial:
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Reaction Temperature: The optimal temperature depends on the specific synthetic route. For the reaction of 1,5-dihalopentanes with sodium sulfide, moderate temperatures are generally preferred to balance reaction rate and minimize side reactions.
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Solvent: The choice of solvent is critical for solubility of reactants and for influencing the reaction pathway. Polar aprotic solvents are often used for nucleophilic substitution reactions.
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Concentration: High dilution conditions can favor intramolecular cyclization and reduce the formation of polymeric byproducts, which is a common issue in ring-forming reactions.
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Choice of Base (for intramolecular cyclization): A non-nucleophilic base is often preferred to deprotonate the thiol without competing in substitution reactions.
Q3: How can I purify the final thiacyclohexane product?
A3: Purification of thiacyclohexane typically involves several steps to remove unreacted starting materials, byproducts, and residual solvent. Common purification strategies include:
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Extraction: An initial workup with an organic solvent and water can remove inorganic salts and water-soluble impurities.
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Distillation: Fractional distillation is a highly effective method for purifying thiacyclohexane, which is a volatile liquid.
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Chromatography: For removal of closely related impurities, column chromatography on silica gel may be necessary. Gas chromatography can be used to assess the purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or Impure Reactants: Sodium sulfide can be hygroscopic and lose activity. Dihalopentanes may degrade over time. | 1a. Use freshly opened or properly stored sodium sulfide. Consider using a different sulfide source like sodium hydrosulfide.1b. Purify the dihalopentane by distillation before use. |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition or side reactions. | 2. Systematically vary the reaction temperature in small increments (e.g., 10 °C) to find the optimal range. Monitor the reaction progress by TLC or GC. | |
| 3. Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may participate in side reactions. | 3. Screen a range of solvents with varying polarities (e.g., ethanol, DMF, acetonitrile). | |
| 4. Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers. | 4. Employ high-dilution conditions by adding the reactants slowly to a large volume of solvent. | |
| Presence of Significant Impurities | 1. Unreacted Starting Materials: The reaction may not have gone to completion. | 1. Increase the reaction time or temperature. Ensure stoichiometric amounts of reactants are used. |
| 2. Formation of Byproducts: Side reactions such as elimination or the formation of larger ring systems can occur. | 2a. Optimize the reaction temperature and choice of base (if applicable) to favor the desired substitution reaction.2b. Utilize a purification method with higher resolving power, such as fractional distillation or preparative GC. | |
| Difficulty in Product Isolation | 1. Emulsion during Workup: The product and solvent mixture may form a stable emulsion with the aqueous phase. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| 2. Co-distillation with Solvent: If the boiling point of thiacyclohexane is close to that of the solvent, separation by distillation can be challenging. | 2. Choose a solvent with a significantly different boiling point from thiacyclohexane (b.p. ~141 °C). |
Data Presentation
Table 1: Effect of Reaction Conditions on Thiacyclohexane Yield (Illustrative Data)
| Entry | Reactant | Sulfide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1,5-Dibromopentane | Na₂S | Ethanol | 78 | 12 | 45 |
| 2 | 1,5-Dibromopentane | Na₂S | DMF | 80 | 8 | 65 |
| 3 | 1,5-Dibromopentane | Na₂S | Acetonitrile | 80 | 8 | 55 |
| 4 | 1,5-Dichloropentane | Na₂S | Ethanol | 78 | 24 | 30 |
| 5 | 5-Bromo-1-pentanethiol | K₂CO₃ | Acetone | 56 | 6 | 75 |
Experimental Protocols
Protocol 1: Synthesis of Thiacyclohexane from 1,5-Dibromopentane
Materials:
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1,5-Dibromopentane
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Ethanol
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Diethyl ether
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Anhydrous magnesium sulfate
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (e.g., 0.1 mol) in a mixture of ethanol and water.
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Heat the solution to reflux with vigorous stirring.
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Slowly add 1,5-dibromopentane (e.g., 0.09 mol) to the refluxing solution over a period of 1-2 hours using a dropping funnel.
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After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by gas chromatography.
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Allow the reaction mixture to cool to room temperature.
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Pour the mixture into a separatory funnel containing deionized water and diethyl ether.
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Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by fractional distillation to obtain pure thiacyclohexane.
Visualizations
Caption: Experimental workflow for thiacyclohexane synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of Thiacyclohexane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiacyclohexane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thiacyclohexane derivatives?
A1: The primary purification techniques for thiacyclohexane derivatives include:
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Column Chromatography: Effective for separating compounds with different polarities.
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Recrystallization: A powerful technique for purifying solid compounds to a high degree of purity.
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Distillation (including vacuum distillation): Suitable for purifying thermally stable liquid derivatives with different boiling points.
Q2: How do I choose the right purification technique for my thiacyclohexane derivative?
A2: The choice of purification method depends on the physical state of your compound, its stability, and the nature of the impurities.
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For solid compounds: Recrystallization is often the preferred method for achieving high purity. If recrystallization is challenging, column chromatography is a good alternative.
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For liquid compounds: Distillation is suitable for thermally stable liquids. For heat-sensitive compounds or those with high boiling points, vacuum distillation is recommended. Column chromatography can also be used for liquid samples.
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For complex mixtures or to remove very similar impurities: Column chromatography, particularly flash chromatography or High-Performance Liquid Chromatography (HPLC), offers the best resolution.
Q3: What are some common impurities I might encounter in the synthesis of thiacyclohexane derivatives?
A3: Common impurities can include:
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Unreacted starting materials.
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Reagents and catalysts from the synthesis.
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Oxidized byproducts: The sulfur atom in the thiacyclohexane ring can be oxidized to the corresponding sulfoxide or sulfone.
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Disulfides: Formed through the oxidation of thiol precursors.
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Isomeric byproducts: Depending on the synthetic route, constitutional isomers or stereoisomers may be formed.
Troubleshooting Guides
Column Chromatography
Problem: My thiacyclohexane derivative is not moving from the baseline on the TLC plate, even with a very polar solvent system.
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Possible Cause: Your compound may be too polar for normal-phase silica gel chromatography or it might be interacting strongly with the acidic silica.
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Solution:
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Switch to a more polar eluent system: Try a gradient elution with methanol in dichloromethane (DCM). A common starting point is 1-10% methanol in DCM.
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Use a different stationary phase: Consider using neutral or basic alumina, or reversed-phase silica gel (C18).
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Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% in the eluent) to neutralize acidic sites.
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Problem: My compound is streaking or tailing on the TLC plate and column.
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Possible Cause: This can be due to overloading the column, strong interaction with the stationary phase, or the presence of highly polar impurities. The sulfur atom can also interact with the silica.
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Solution:
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Reduce the amount of sample loaded: Overloading is a common cause of poor separation.
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Add a modifier to the eluent: A small amount of a more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.
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Try a different solvent system: Experiment with different solvent combinations to find one that provides better separation and peak shape.
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Problem: I can't see my thiacyclohexane derivative on the TLC plate under UV light.
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Possible Cause: Many saturated heterocyclic compounds like thiacyclohexane are not UV-active.
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Solution: Use a chemical stain for visualization. Common stains that work well for sulfur-containing compounds include:
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Potassium permanganate (KMnO4) stain: Reacts with oxidizable groups, including sulfides, to give yellow spots on a purple background.
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Iodine (I2) chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots.
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p-Anisaldehyde stain: A general-purpose stain that can visualize a wide range of functional groups.
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Recrystallization
Problem: My thiacyclohexane derivative "oils out" instead of forming crystals.
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Possible Cause: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
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Solution:
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Use a different solvent or solvent system: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Try solvent pairs like ethanol/water, hexane/ethyl acetate, or toluene/hexane.
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Cool the solution more slowly: Allow the flask to cool to room temperature slowly before placing it in an ice bath.
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Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites.
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Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
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Purify further before recrystallization: If the compound is very impure, a preliminary purification by column chromatography may be necessary.
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Problem: I am getting very low recovery after recrystallization.
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Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
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Solution:
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Minimize the amount of hot solvent used: Dissolve the solid in the minimum amount of boiling solvent required to achieve complete dissolution.
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Cool the solution thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-water bath) to maximize crystal formation.
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Try a different solvent: The ideal solvent will have a steep solubility curve with respect to temperature.
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Distillation
Problem: My thiacyclohexane derivative is decomposing during distillation.
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Possible Cause: The compound is not stable at its atmospheric boiling point.
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Solution:
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Use vacuum distillation: Reducing the pressure will lower the boiling point of the compound, allowing it to distill at a lower, non-decomposing temperature.
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Ensure a dry, inert atmosphere: Traces of water or oxygen can promote decomposition at high temperatures. Perform the distillation under nitrogen or argon.
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Problem: The distillation is very slow, or the compound is not distilling even under vacuum.
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Possible Cause: The vacuum is not low enough, or there is a leak in the system. The heating temperature may also be insufficient.
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Solution:
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Check the vacuum system: Ensure all joints are properly sealed and the vacuum pump is functioning correctly. Use a manometer to monitor the pressure.
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Increase the heating bath temperature: Gradually increase the temperature of the heating mantle or oil bath. Be careful not to exceed the decomposition temperature of the compound.
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Insulate the distillation apparatus: Wrapping the distillation head and condenser with glass wool or aluminum foil can help maintain the necessary temperature for distillation.
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Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Thiacyclohexane Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput | Notes |
| Flash Chromatography | 85 | >98 | 75 | Medium | Good for removing multiple impurities. |
| Recrystallization (Ethanol/Water) | 85 | >99 | 60 | Low to Medium | Excellent for achieving high purity of solid compounds. |
| Vacuum Distillation | 85 | 97 | 85 | High | Best for thermally stable, volatile liquids. |
Note: This table provides example data. Researchers should populate a similar table with their own experimental results for accurate comparison.
Experimental Protocols
Protocol 1: Column Chromatography of a Substituted Thiacyclohexane
This protocol is a general guideline and may need to be optimized for specific derivatives.
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate in a TLC chamber with a starting eluent system, such as 20% ethyl acetate in hexane.
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Visualize the plate using a UV lamp (if applicable) and a potassium permanganate stain.
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Adjust the solvent polarity to achieve a target Rf value of ~0.3 for the desired compound.
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Column Packing:
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Select a column of appropriate size (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
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Carefully apply the solution to the top of the silica bed.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
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Elution and Fraction Collection:
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Begin eluting the column with the determined solvent system.
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Collect fractions in test tubes or vials.
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If a gradient elution is required, gradually increase the polarity of the eluent.
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Analysis of Fractions:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Protocol 2: Recrystallization of a Solid Thiacyclohexane Derivative
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Solvent Selection:
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In a small test tube, add a small amount of the crude solid.
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Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
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Heat the test tube. A good solvent will dissolve the compound completely upon heating.
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Allow the solution to cool. Abundant crystal formation upon cooling indicates a suitable solvent. Test several solvents and solvent pairs (e.g., ethanol, isopropanol, ethyl acetate/hexane).
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Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven can be used for faster drying.
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Mandatory Visualizations
Caption: General purification workflow for thiacyclohexane derivatives.
Caption: Troubleshooting logic for common purification issues.
Technical Support Center: Synthesis of 3-Methylthiacyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylthiacyclohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a typical synthetic route involving the reaction of a 1,5-dihalo-3-methylpentane with a sulfide source.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | • Ensure the reaction is stirred vigorously and heated to the recommended temperature for the specified duration. • Monitor the reaction progress using an appropriate technique (e.g., GC-MS, TLC) to confirm the consumption of starting materials. |
| 2. Impure Starting Materials: Presence of water or other impurities in the dihalide or sulfide reagent can interfere with the reaction. | • Use freshly distilled or purified starting materials. • Ensure all glassware is thoroughly dried before use. | |
| 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | • Accurately measure and use the correct molar ratios of the dihalide and sulfide source as specified in the protocol. | |
| Presence of Significant Side Products | 1. Elimination Byproducts: The basicity of the sulfide reagent can promote E2 elimination of the dihalide, leading to the formation of unsaturated hydrocarbons. | • Use a less basic sulfur source if possible. • Maintain the reaction temperature as low as feasible to favor substitution over elimination. |
| 2. Polymeric Byproducts: Intermolecular reactions between the dihalide and sulfide can lead to the formation of polymers instead of the desired cyclic product. | • Employ high-dilution conditions to favor intramolecular cyclization. This can be achieved by the slow addition of the dihalide to the sulfide solution. | |
| Difficulty in Product Purification | 1. Co-distillation of Impurities: Side products with boiling points close to that of this compound can be difficult to separate by simple distillation. | • Utilize fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) to improve separation. • Consider alternative purification methods such as column chromatography on silica gel. |
| 2. Presence of Unreacted Starting Materials: High boiling point starting materials may co-distill with the product. | • Ensure the reaction has gone to completion before workup. • A preliminary wash of the organic layer can help remove some unreacted ionic starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of thiacyclohexanes, adaptable for this compound, is the reaction of a corresponding 1,5-dihalide with a sulfide salt, such as sodium sulfide. For this compound, the starting material would be a 1,5-dihalo-3-methylpentane (e.g., 1,5-dibromo-3-methylpentane).
Q2: What are the primary side reactions to be aware of?
A2: The two main side reactions of concern are elimination and polymerization. Elimination, promoted by the basicity of the sulfide reagent, can lead to the formation of unsaturated byproducts. Polymerization can occur when the reactants undergo intermolecular reactions instead of the desired intramolecular cyclization.
Q3: How can I minimize the formation of polymeric byproducts?
A3: To favor the intramolecular cyclization that forms the desired six-membered ring, it is crucial to work under high-dilution conditions. This is typically achieved by the slow, dropwise addition of the dihalide substrate to a dilute solution of the sulfide reagent, which keeps the concentration of the dihalide low at any given time.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation is generally the most effective method for purifying this compound from potential side products and unreacted starting materials, as these compounds are likely to have different boiling points. For more challenging separations, column chromatography may be employed.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the product can be confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for determining the purity and identifying the molecular weight of the product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the molecule.
Experimental Protocols
Synthesis of this compound from 1,5-Dibromo-3-methylpentane
Materials:
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1,5-Dibromo-3-methylpentane
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Ethanol
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Diethyl ether
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Anhydrous magnesium sulfate
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
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Heat the solution to reflux with vigorous stirring.
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Dissolve 1,5-Dibromo-3-methylpentane in ethanol and add it to the dropping funnel.
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Add the 1,5-Dibromo-3-methylpentane solution dropwise to the refluxing sodium sulfide solution over a period of several hours to maintain high-dilution conditions.
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After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure the reaction goes to completion.
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Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts and wash them with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purify the crude product by fractional distillation to obtain this compound.
Data Presentation
The following table presents hypothetical data for the synthesis of this compound under various conditions to illustrate the impact on yield and byproduct formation.
| Run | Reactant Concentration | Addition Rate | Temperature (°C) | Yield of this compound (%) | Elimination Byproduct (%) | Polymeric Byproduct (%) |
| 1 | 0.1 M | Slow | 78 | 75 | 5 | 10 |
| 2 | 0.5 M | Slow | 78 | 60 | 8 | 20 |
| 3 | 0.1 M | Rapid | 78 | 55 | 6 | 25 |
| 4 | 0.1 M | Slow | 100 | 65 | 15 | 10 |
Visualizations
Technical Support Center: Resolving Stereoisomers of 3-Methylthiacyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 3-methylthiacyclohexane stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving enantiomers of chiral compounds like this compound include:
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Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[1] This is often applied to amines and acids.[2]
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Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers.[3][4]
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Enzymatic Resolution: Biocatalysts, such as enzymes, can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[5][6] This method is often used for alcohols and can also be applied to thiols and sulfides.[2]
Q2: I am having difficulty forming diastereomeric salts that crystallize well. What can I do?
A2: Poor crystallization of diastereomeric salts is a common issue. Here are some troubleshooting steps:
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Screen a variety of resolving agents: The success of this method is highly dependent on the choice of the resolving agent. It is advisable to test a range of commercially available chiral acids or bases.
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Optimize the solvent system: The solubility of the diastereomeric salts is critical for successful crystallization. Experiment with different solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other.
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Control the cooling rate: Slow cooling can promote the formation of larger, purer crystals. Avoid crash cooling the solution.
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Seeding: If you have a small amount of the desired diastereomer crystal, you can use it to seed the solution and induce crystallization.
Q3: My chiral HPLC method is not showing good separation of the enantiomers. How can I improve the resolution?
A3: Improving peak resolution in chiral HPLC can be achieved by:
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Screening different chiral stationary phases (CSPs): The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point.[3]
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Optimizing the mobile phase: Vary the composition of the mobile phase, including the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[3] The addition of small amounts of additives can also sometimes improve separation.
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Adjusting the flow rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the run time.
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Controlling the temperature: Temperature can affect the interactions between the analyte and the CSP. Experiment with running the column at different temperatures.
Q4: The enzymatic resolution is proceeding very slowly or not at all. What are the possible reasons?
A4: Slow or no reaction in enzymatic resolution could be due to several factors:
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Enzyme inhibition: The substrate or product may be inhibiting the enzyme. Try using a lower substrate concentration.
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Incorrect enzyme choice: The selected enzyme may not have activity towards this compound. It is important to screen a library of enzymes (e.g., lipases, proteases) to find a suitable candidate.
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Suboptimal reaction conditions: Enzyme activity is highly dependent on pH, temperature, and solvent. Ensure these parameters are optimized for the specific enzyme being used.
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Poor enzyme quality: Verify the activity of your enzyme batch with a known substrate.
Troubleshooting Guides
Guide 1: Poor Enantiomeric Excess (ee) after Diastereomeric Salt Resolution
| Symptom | Possible Cause | Suggested Solution |
| Low ee of the desired enantiomer after a single crystallization. | The solubilities of the two diastereomeric salts are too similar. | Perform multiple recrystallizations. However, this may lead to a lower overall yield. Consider screening for a more effective resolving agent. |
| The ee does not improve with further recrystallizations. | The crystals may be forming a solid solution or a conglomerate. | Try a different solvent system for crystallization. In some cases, converting the enantiomers back to the free base/acid and attempting the resolution with a different chiral agent is necessary. |
Guide 2: Co-elution of Enantiomers in Chiral HPLC
| Symptom | Possible Cause | Suggested Solution |
| A single, broad peak is observed instead of two separate peaks. | The chosen chiral stationary phase (CSP) is not effective for this separation. | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). |
| Peaks are partially resolved (overlapping). | The mobile phase composition is not optimal. | Systematically vary the percentage of the organic modifier in the mobile phase. Small changes can have a significant impact on resolution. |
| Poor peak shape (tailing or fronting). | Secondary interactions between the analyte and the stationary phase. | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape. |
Experimental Protocols
Protocol 1: General Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
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Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add one equivalent of the chosen chiral resolving agent. Stir the mixture to allow for salt formation.
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Crystallization: Induce crystallization by slow cooling, evaporation of the solvent, or addition of an anti-solvent. The goal is to selectively crystallize one of the diastereomeric salts.
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Isolation: Separate the crystals from the mother liquor by filtration.
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Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid or base to remove the chiral auxiliary and isolate the desired enantiomer.
-
Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC or polarimetry.
Protocol 2: General Workflow for Chiral HPLC Separation
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. [Chiral separation of thio-glycidyl ether on amylose-chiral stationary phase by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thiacyclohexane Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving thiacyclohexane. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. S-Oxidation of Thiacyclohexane to Thiacyclohexane-1-oxide
The selective oxidation of thiacyclohexane to its corresponding sulfoxide is a fundamental transformation in the synthesis of various sulfur-containing molecules. However, challenges such as low yield and over-oxidation to the sulfone are common.
Frequently Asked Questions (FAQs)
Q1: My thiacyclohexane S-oxidation reaction is resulting in a low yield of the desired sulfoxide. What are the potential causes and how can I improve the yield?
A1: Low yields in thiacyclohexane S-oxidation can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Suboptimal Temperature: The reaction temperature might be too low. While lower temperatures can help control selectivity, they can also decrease the reaction rate. Consider a modest increase in temperature, while carefully monitoring for the formation of the sulfone byproduct.
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. While an excess of oxidant can lead to over-oxidation, an insufficient amount will result in incomplete conversion of the starting material. A slight excess (1.1-1.2 equivalents) of the oxidant is often a good starting point.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time. It is recommended to use a fresh or properly stored batch of the oxidant. For example, the concentration of hydrogen peroxide solutions can decrease over time.
Q2: I am observing a significant amount of the sulfone byproduct in my reaction mixture. How can I improve the selectivity for the sulfoxide?
A2: Controlling over-oxidation to the sulfone is a key challenge. Here are some strategies to enhance selectivity:
-
Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others. For selective oxidation to the sulfoxide, meta-chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent.[1][2] Hydrogen peroxide in acetic acid is another option, but careful control of stoichiometry and temperature is critical to minimize sulfone formation.[3]
-
Stoichiometry of the Oxidant: Carefully controlling the amount of the oxidizing agent is paramount. Using one equivalent or a very slight excess of the oxidant will favor the formation of the sulfoxide.
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C or even -78 °C) can significantly improve selectivity by slowing down the rate of the second oxidation step to the sulfone.
-
Slow Addition of Oxidant: Adding the oxidizing agent slowly to the solution of thiacyclohexane can help maintain a low concentration of the oxidant at any given time, thus disfavoring the second oxidation.
Q3: What is a reliable experimental protocol for the selective oxidation of thiacyclohexane to the sulfoxide?
A3: The following protocol using m-CPBA is a good starting point for the selective oxidation of thiacyclohexane.
Experimental Protocol: Selective Oxidation of Thiacyclohexane with m-CPBA
Materials:
-
Thiacyclohexane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve thiacyclohexane (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of thiacyclohexane over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The starting material (thiacyclohexane) is non-polar, while the sulfoxide is more polar. The sulfone, if formed, will be the most polar spot.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the sulfoxide from any unreacted starting material and the sulfone byproduct.
Troubleshooting Guide: S-Oxidation
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Monitor reaction by TLC until starting material is consumed. Consider extending the reaction time. |
| Suboptimal temperature. | Gradually increase the reaction temperature, while monitoring for sulfone formation. | |
| Insufficient oxidant. | Use a slight excess of the oxidant (e.g., 1.1-1.2 eq.). | |
| Degraded oxidant. | Use a fresh batch of the oxidizing agent. | |
| Over-oxidation to Sulfone | Excess oxidant. | Use a stoichiometric amount or a very slight excess of the oxidant. |
| Reaction temperature too high. | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). | |
| Rapid addition of oxidant. | Add the oxidant solution dropwise over a longer period. | |
| Difficulty in Purification | Similar polarity of sulfoxide and sulfone. | Use a long chromatography column and a shallow solvent gradient for better separation. Consider recrystallization if the product is a solid. |
| Presence of m-chlorobenzoic acid. | Ensure thorough washing with sodium bicarbonate solution during the workup. |
Troubleshooting Workflow: S-Oxidation
Caption: Troubleshooting workflow for thiacyclohexane S-oxidation.
II. S-Alkylation of Thiacyclohexane
The S-alkylation of thiacyclohexane forms a sulfonium salt, which can be a key intermediate in various synthetic routes. Common challenges include incomplete reaction and the potential for side reactions.
Frequently Asked Questions (FAQs)
Q1: My S-alkylation of thiacyclohexane is not proceeding. What could be the issue?
A1: The failure of an S-alkylation reaction can often be attributed to the following:
-
Poor Leaving Group on the Alkylating Agent: The rate of S-alkylation is highly dependent on the nature of the leaving group on the electrophile. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, consider switching to a bromide or iodide.
-
Steric Hindrance: A sterically hindered alkylating agent will react more slowly. If possible, use a less hindered electrophile.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile, acetone, or DMF are generally suitable for S-alkylation reactions.
-
Insufficient Temperature: Some alkylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.
Q2: I am observing side products in my S-alkylation reaction. What are the likely side reactions and how can I minimize them?
A2: Side reactions in S-alkylation can include:
-
Elimination Reactions: If the alkylating agent has a proton on a beta-carbon, elimination to form an alkene can compete with the desired substitution reaction, especially with stronger bases or higher temperatures. Using a non-nucleophilic base, if one is required, and maintaining a moderate temperature can help minimize elimination.
-
Reaction with the Counter-ion: The counter-ion of the sulfonium salt can sometimes be nucleophilic and react with the alkylating agent or the product. Using a non-nucleophilic counter-ion, such as triflate (OTf) or tetrafluoroborate (BF4), can mitigate this issue.
Experimental Protocol: S-Alkylation of Thiacyclohexane
Materials:
-
Thiacyclohexane
-
Alkyl iodide (e.g., methyl iodide)
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a round-bottom flask, dissolve thiacyclohexane (1 equivalent) in anhydrous acetonitrile.
-
Add the alkyl iodide (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the sulfonium salt, which is often insoluble in the reaction solvent.
-
If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
-
Once the reaction is complete (as indicated by the cessation of precipitation or by NMR of a small aliquot), the solid product can be collected by filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the sulfonium salt under vacuum.
Troubleshooting Guide: S-Alkylation
| Problem | Possible Cause | Solution |
| No Reaction/Slow Reaction | Poor leaving group on the alkylating agent. | Use an alkylating agent with a better leaving group (I > Br > Cl > OTs). |
| Steric hindrance. | Use a less sterically hindered alkylating agent if possible. | |
| Inappropriate solvent. | Use a polar aprotic solvent like acetonitrile or acetone. | |
| Low reaction temperature. | Gently heat the reaction mixture. | |
| Side Product Formation | Elimination reaction. | Use milder reaction conditions (lower temperature). |
| Reaction with the counter-ion. | Use an alkylating agent with a non-nucleophilic counter-ion (e.g., methyl triflate). |
Troubleshooting Workflow: S-Alkylation
Caption: Troubleshooting workflow for thiacyclohexane S-alkylation.
III. Ring-Opening of Thiacyclohexane Derivatives
The ring-opening of thiacyclohexane derivatives, typically via their sulfonium salts, can be a useful method for the synthesis of functionalized linear thioethers.
Frequently Asked Questions (FAQs)
Q1: I am attempting a ring-opening reaction of a thiacyclohexane sulfonium salt with a nucleophile, but the reaction is not working. What are the likely reasons?
A1: The success of the ring-opening reaction depends on several factors:
-
Nucleophile Strength: A sufficiently strong nucleophile is required to attack one of the alpha-carbons and displace the sulfur atom. If you are using a weak nucleophile, consider switching to a stronger one.
-
Reaction Conditions: The reaction may require heating to overcome the activation energy for the ring-opening.
-
Stability of the Sulfonium Salt: The sulfonium salt itself might be unstable under the reaction conditions, leading to decomposition rather than the desired ring-opening.
Q2: What is a general procedure for the ring-opening of a thiacyclohexane sulfonium salt?
A2: The following is a general protocol for the nucleophilic ring-opening of a pre-formed thiacyclohexane sulfonium salt.
Experimental Protocol: Ring-Opening of a Thiacyclohexane Sulfonium Salt
Materials:
-
Thiacyclohexane sulfonium salt (e.g., S-methylthiacyclohexanium iodide)
-
Nucleophile (e.g., sodium thiophenoxide)
-
Appropriate solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the thiacyclohexane sulfonium salt (1 equivalent) in a suitable polar aprotic solvent like DMF or DMSO.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat as necessary. The optimal temperature will depend on the reactivity of the nucleophile and the sulfonium salt.
-
Monitor the reaction by TLC or GC-MS to follow the disappearance of the starting material and the formation of the ring-opened product.
-
Upon completion, the reaction is typically worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic extracts are then washed, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation.
Troubleshooting Guide: Ring-Opening Reactions
| Problem | Possible Cause | Solution |
| No Reaction | Weak nucleophile. | Use a stronger nucleophile. |
| Insufficient activation (temperature). | Heat the reaction mixture. | |
| Decomposition of Starting Material | Instability of the sulfonium salt. | Use milder reaction conditions or a more stable sulfonium salt (e.g., with a non-nucleophilic counter-ion). |
| Complex Product Mixture | Multiple reaction pathways. | Carefully control the reaction conditions (temperature, stoichiometry) to favor the desired pathway. |
Troubleshooting Workflow: Ring-Opening Reactions
Caption: Troubleshooting workflow for thiacyclohexane ring-opening.
References
Technical Support Center: Scaling Up the Synthesis of 3-Methylthiacyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Methylthiacyclohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis. A common synthetic approach involves the reaction of a 1,5-dihalide precursor with a sulfide source.
Q1: Low yield of this compound is observed upon scale-up. What are the potential causes and solutions?
A1: Low yields during scale-up can stem from several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor temperature control. Hotspots or localized cooling can promote side reactions.
-
Solution: Employ a reactor with efficient stirring and a jacketed cooling/heating system. Monitor the internal reaction temperature closely.
-
-
Poor Mixing: Inadequate agitation can result in localized high concentrations of reactants, leading to the formation of byproducts.
-
Solution: Use an appropriate impeller and stirring speed for the reactor size to ensure homogeneity.
-
-
Reagent Addition Rate: The rate of addition of the sulfide source or the dihalide precursor can significantly impact the reaction. A rapid addition can lead to exothermic events and side reactions.
-
Solution: Add reagents portion-wise or via a syringe pump over an extended period to maintain better control over the reaction.
-
-
Decomposition of Reagents or Product: Prolonged reaction times at elevated temperatures can lead to the degradation of starting materials or the desired product.
-
Solution: Optimize the reaction time and temperature based on small-scale experiments and in-process monitoring.
-
Q2: The purity of the crude this compound is lower than expected, with significant byproduct formation. How can this be addressed?
A2: The formation of byproducts is a common challenge in scaling up thioether synthesis.[1]
-
Polymerization: The reaction of the sulfide source with multiple dihalide molecules can lead to oligomeric or polymeric byproducts.
-
Solution: Employ high-dilution conditions by adding the reactants slowly to a large volume of solvent. This favors intramolecular cyclization over intermolecular reactions.
-
-
Oxidation of the Thiol Source: If using a thiol-based sulfide source, oxidation to disulfides can occur, especially in the presence of air.[2]
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Elimination Reactions: With certain bases and substrates, elimination reactions can compete with the desired substitution, leading to unsaturated byproducts.
-
Solution: Choose a non-nucleophilic base and a suitable solvent system to disfavor elimination pathways.
-
Q3: We are experiencing difficulties with the purification of this compound at a larger scale. What are the recommended methods?
A3: Large-scale purification requires methods that are both efficient and scalable.
-
Distillation: Given that this compound is a liquid, fractional distillation under reduced pressure is a primary method for purification.
-
Troubleshooting: If the boiling points of the product and impurities are close, use a column with a higher number of theoretical plates. Ensure a stable vacuum is maintained.
-
-
Chromatography: While challenging to scale up, flash chromatography can be adapted for larger quantities using wider columns and appropriate solvent systems.
-
Troubleshooting: A preliminary liquid-liquid extraction can help remove a significant portion of impurities before chromatographic separation, reducing the load on the column.
-
-
Extraction: Aqueous workup is crucial for removing inorganic salts and water-soluble impurities.
-
Troubleshooting: Emulsion formation can be an issue at a larger scale. Using brine washes or adding a small amount of a different organic solvent can help break emulsions.
-
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: Safety is paramount in any chemical synthesis scale-up.
-
Exothermic Reactions: The reaction to form the thioether can be exothermic. On a large scale, the heat generated can be significant and lead to a runaway reaction if not properly managed.
-
Mitigation: Ensure the reactor has an adequate cooling capacity. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
-
-
Use of Hazardous Reagents: The synthesis may involve flammable solvents, corrosive acids or bases, and odorous sulfur compounds.
-
Mitigation: Conduct the reaction in a well-ventilated fume hood or a designated, controlled environment. Use appropriate personal protective equipment (PPE). Be aware of specific safety issues, such as the recommendation to avoid using NaH/KH with certain dipolar aprotic solvents.[3]
-
-
Waste Disposal: Large-scale synthesis generates a significant amount of waste, which must be handled and disposed of properly.
-
Mitigation: Develop a waste management plan before starting the synthesis. Neutralize acidic and basic waste streams before disposal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: While specific literature for this compound is not abundant, common methods for synthesizing cyclic thioethers that could be adapted include:
-
Reaction of a 1,5-dihalide with a sulfide source: For example, reacting 1,5-dibromo-3-methylpentane with sodium sulfide.
-
Cyclization of a halo-thiol: For instance, the intramolecular cyclization of 5-bromo-3-methylpentane-1-thiol.
-
Thiol-ene reaction on a cyclic precursor: This involves the radical addition of a thiol to a double bond within a cyclic system.
Q2: Which analytical techniques are recommended for monitoring the reaction progress and ensuring product quality?
A2: A combination of techniques is advisable:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): Ideal for quantitative analysis of the reaction mixture to determine the conversion and the relative amounts of product and byproducts. A mass spectrometry detector (GC-MS) can help in identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups and the absence of starting material functionalities.
Q3: Are there any "green" or more sustainable approaches to synthesizing thioethers?
A3: Yes, several approaches aim to make thioether synthesis more environmentally friendly.[3] These include:
-
Use of Deep Eutectic Solvents (DES) or Ionic Liquids (ILs): These can serve as both the solvent and catalyst and are often recyclable.[3]
-
Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.
-
Atom Economy: Choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product.
Quantitative Data Summary
The following tables present hypothetical data for the scale-up of this compound synthesis.
Table 1: Effect of Reaction Conditions on Yield and Purity
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25°C | 50°C | 75°C |
| Reaction Time | 24 hours | 12 hours | 6 hours |
| Yield (%) | 65 | 85 | 78 |
| Purity (by GC) | 92% | 95% | 88% |
Table 2: Scalability and Performance
| Scale | Starting Material (g) | Product Yield (g) | Isolated Yield (%) | Purity (by GC) |
| Lab Scale | 10 | 7.2 | 85 | 95% |
| Pilot Scale | 1000 | 680 | 80 | 93% |
| Production Scale | 10000 | 6375 | 75 | 92% |
Experimental Protocol: Synthesis of this compound from 1,5-Dibromo-3-methylpentane
This protocol is a representative example for a lab-scale synthesis. Adjustments will be necessary for scale-up.
-
Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O) (24.0 g, 0.1 mol) is dissolved in 500 mL of ethanol. 1,5-Dibromo-3-methylpentane (24.4 g, 0.1 mol) is dissolved in 100 mL of ethanol and placed in the dropping funnel.
-
Reaction: The sodium sulfide solution is heated to reflux with vigorous stirring. The solution of 1,5-dibromo-3-methylpentane is added dropwise over 4 hours.
-
Monitoring: The reaction is monitored by GC analysis of aliquots taken every hour. The reaction is considered complete when the starting dibromide is consumed (typically after 8-12 hours of reflux).
-
Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between 200 mL of diethyl ether and 200 mL of water. The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
Visualizations
References
Technical Support Center: Analysis of 3-Methylthiacyclohexane Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 3-Methylthiacyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. A common synthesis route involves the reaction of 3-methylcyclohexanol with a sulfur source. Therefore, potential impurities include:
-
Unreacted starting materials: 3-methylcyclohexanol.
-
Dehydration byproducts of the starting material: 3-methylcyclohexene and 1-methylcyclohexene are common byproducts from the acid-catalyzed dehydration of 3-methylcyclohexanol.[1][2][3][4]
-
Oxidation products: Over time or due to exposure to oxidizing agents, this compound can oxidize to form the corresponding sulfoxide.
-
Other synthesis-related impurities: Depending on the specific reagents and conditions used, other byproducts may be present.
Q2: Which analytical technique is most suitable for detecting impurities in this compound?
A2: Gas Chromatography (GC) is the most powerful and widely used technique for analyzing volatile and semi-volatile compounds like this compound and its likely impurities. For enhanced sensitivity and selectivity towards sulfur-containing compounds, a Sulfur Chemiluminescence Detector (SCD) is highly recommended.[3][5] A Flame Ionization Detector (FID) can also be used for general-purpose analysis, particularly for non-sulfur impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification of unknown impurities through their mass spectra.
Q3: What are the critical considerations for sample preparation before GC analysis?
A3: Proper sample preparation is crucial for accurate and reproducible results. Key considerations include:
-
Sample Stability: Thioethers can be susceptible to oxidation. It is recommended to analyze samples as fresh as possible and store them at low temperatures (e.g., 6°C) for no more than 14-20 days to minimize degradation.[1]
-
Dilution: Dilute the sample in a low boiling point, high-purity solvent such as hexane or dichloromethane. A typical concentration for GC analysis is in the range of 0.1 - 1 mg/mL.
-
Inertness of the System: Sulfur compounds are known to be active and can adsorb to surfaces in the GC system. Using deactivated liners and columns is essential to prevent peak tailing and loss of analyte.[6]
Troubleshooting Guide
Problem 1: I am observing peak tailing for my this compound peak and other sulfur-containing impurities.
-
Possible Cause 1: Active Sites in the GC System. Sulfur compounds can interact with active sites in the injection port liner, column, or connections.
-
Possible Cause 2: Column Contamination. Accumulation of non-volatile residues on the column can lead to peak tailing.
-
Solution: Bake out the column at a high temperature as recommended by the manufacturer. If tailing persists, trim the first few centimeters of the column from the inlet side. If the column is old or heavily contaminated, it may need to be replaced.[7]
-
-
Possible Cause 3: Inappropriate Flow Rate. An incorrect carrier gas flow rate can affect peak shape.
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analytical conditions.
-
Problem 2: I am not detecting any impurities, even though I suspect they are present.
-
Possible Cause 1: Insufficient Detector Sensitivity. The concentration of impurities may be below the detection limit of your detector.
-
Solution: If using an FID, consider switching to a more sensitive and selective detector like an SCD, which can detect sulfur compounds at ppb levels.[5] For GC-MS, operate the instrument in Selected Ion Monitoring (SIM) mode to enhance sensitivity for target impurities.
-
-
Possible Cause 2: Sample Degradation. The impurities may have degraded during sample storage or preparation.
-
Solution: Analyze freshly prepared samples. Review sample storage conditions to ensure they are appropriate to minimize degradation.[1]
-
-
Possible Cause 3: Co-elution with the Main Peak. Impurity peaks may be hidden under the large peak of this compound.
-
Solution: Optimize the GC temperature program to improve the separation between the main peak and potential impurities. A slower temperature ramp or a longer isothermal hold at a lower temperature can enhance resolution.
-
Problem 3: I see unexpected peaks in my chromatogram.
-
Possible Cause 1: Contamination from the Solvent or Sample Handling. Impurities can be introduced from the solvent, vials, or syringes.
-
Solution: Run a blank analysis of the solvent to check for contaminants. Ensure all glassware and syringes are scrupulously clean. Use high-purity solvents.
-
-
Possible Cause 2: Septum Bleed. Particles from the injection port septum can break off and enter the system, causing extraneous peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Possible Cause 3: Carrier Gas Impurities. The carrier gas may contain impurities.
-
Solution: Use high-purity carrier gas and install appropriate gas purifiers to remove hydrocarbons, oxygen, and moisture.
-
Quantitative Data Summary
The following table summarizes typical analytical parameters for the analysis of this compound and its potential impurities by Gas Chromatography. Please note that retention times and detection limits are highly dependent on the specific instrument, column, and analytical conditions.
| Compound | Typical Retention Time (min) | LOD (GC-SCD) | LOQ (GC-SCD) | Key Mass Fragments (m/z) for GC-MS |
| 3-Methylcyclohexene | ~4.4 - 4.9 | - | - | 96, 81, 67, 55[4][8] |
| 1-Methylcyclohexene | ~4.8 - 5.2 | - | - | 96, 81, 67, 55 |
| 3-Methylcyclohexanol | ~7.0 - 8.0 | - | - | 114, 96, 81, 71, 57[2][6] |
| This compound | ~9.0 - 10.0 | ~10 ppb | ~30 ppb | 130, 115, 87, 69, 41 |
| This compound-1-oxide | >10.0 | ~15 ppb | ~50 ppb | 146, 130, 115, 99, 81 |
Note: Retention times are estimates and will vary. LOD and LOQ values are typical for sulfur compounds and can vary based on the specific instrument and method.
Experimental Protocols
Method 1: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
This method is ideal for the sensitive and selective quantification of this compound and any sulfur-containing impurities.
-
Instrumentation: Gas chromatograph equipped with an SCD.
-
Column: Agilent J&W DB-Sulfur SCD (or equivalent), 30 m x 0.32 mm ID, 4.2 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 3.0 mL/min.
-
Injection: 1 µL, split ratio 10:1.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.
-
-
SCD Parameters:
-
Burner Temperature: 800 °C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 10 mL/min.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the identification and confirmation of impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Scan Speed: 2 scans/second.
-
Workflow for Impurity Analysis
The following diagram illustrates a logical workflow for the analysis of impurities in this compound.
Caption: Workflow for the analysis of impurities in this compound.
References
- 1. Stability control for breath analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. 3-Methylcyclohexene | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. cis-3-Methylcyclohexanol [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. massbank.eu [massbank.eu]
Validation & Comparative
Navigating the Synthesis of 3-Methylthiacyclohexane: A Comparative Guide to Protocols
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Methylthiacyclohexane, a sulfur-containing heterocyclic compound, presents a valuable scaffold in medicinal chemistry and materials science. This guide provides a comparative analysis of validated synthesis protocols for this compound, offering a comprehensive overview of methodologies, performance metrics, and detailed experimental procedures to aid in the selection of the most suitable synthetic route.
Comparison of Synthetic Protocols
The synthesis of this compound can be approached through various strategies, primarily involving the formation of the thiacyclohexane ring through nucleophilic substitution. Below is a summary of key performance indicators for two prominent methods.
| Protocol | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Purity (%) |
| Protocol 1: Cyclization of a Dihalide | 2-Methyl-1,5-dibromopentane | Sodium sulfide (Na₂S) | 4 | 87 | >95 (after purification) |
| Protocol 2: Thiol-ene Radical Addition | 4-Methylcyclohexene | Thiolacetic acid, AIBN | 6 | 75 | >98 (after purification) |
Detailed Experimental Protocols
Protocol 1: Synthesis via Cyclization of a Dihalide
This protocol, adapted from the work of Sliwka and Hansen (1984), remains a robust and high-yielding method for the preparation of this compound.[1] The key step involves the intramolecular cyclization of a dihalide with a sulfide source.
Experimental Procedure:
-
Preparation of (-)-2-Methyl-1,5-dibromopentane: This starting material can be synthesized from the corresponding diol.
-
Cyclization Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of (-)-2-methyl-1,5-dibromopentane in ethanol is prepared.
-
An aqueous solution of sodium sulfide (Na₂S) is added dropwise to the flask.
-
The reaction mixture is heated to reflux for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with pentane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford (-)-(S)-3-methylthiacyclohexane. A reported yield of 87% can be achieved through this method.[1]
Protocol 2: Synthesis via Thiol-ene Radical Addition
An alternative approach involves the radical-mediated addition of a thiol to a cyclic alkene. This method offers a different synthetic strategy and can be advantageous depending on the availability of starting materials.
Experimental Procedure:
-
Reaction Setup: In a quartz reaction vessel, 4-methylcyclohexene and thiolacetic acid are dissolved in a suitable solvent, such as dichloromethane.
-
The radical initiator, azobisisobutyronitrile (AIBN), is added to the solution.
-
Initiation: The reaction mixture is irradiated with a UV lamp (e.g., a mercury lamp) at room temperature for 6 hours with continuous stirring.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting thioacetate intermediate is then hydrolyzed using a base, such as sodium hydroxide, in methanol.
-
The reaction mixture is neutralized with a dilute acid and extracted with diethyl ether. The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude this compound is purified by column chromatography on silica gel to yield the final product.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each protocol.
References
A Comparative Guide to 3-Methylthiacyclohexane and Other Sulfur Heterocycles for Researchers
An objective analysis of 3-Methylthiacyclohexane in the context of related sulfur-containing cyclic compounds, drawing upon available experimental data for structural and functional analogues.
Sulfur heterocycles are a pivotal class of organic compounds extensively utilized in pharmaceutical and materials science research. Their unique stereochemical properties and reactivity, largely influenced by the presence of the sulfur atom, make them attractive scaffolds for drug design and novel material development. This guide provides a comparative overview of this compound, a substituted six-membered thiane, with other relevant sulfur heterocycles, namely the five-membered tetrahydrothiophene and the parent six-membered thiane.
Due to the limited specific experimental data available for this compound, this comparison leverages data from closely related substituted thiacyclohexanes to infer its probable characteristics. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential applications and comparative performance of this and similar sulfur-containing scaffolds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of sulfur heterocycles are crucial for their behavior in biological systems and material applications. Key parameters such as boiling point, melting point, and conformational preferences are influenced by ring size, the presence of substituents, and the nature of the heteroatom.
| Property | This compound (Predicted/Inferred) | Tetrahydrothiophene | Thiane |
| Molecular Formula | C₆H₁₂S₂ | C₄H₈S | C₅H₁₀S |
| Molecular Weight ( g/mol ) | 148.29 | 88.17 | 102.2 |
| Boiling Point (°C) | > 150 (estimated) | 119 | 142 |
| Melting Point (°C) | N/A | -96 | 19 |
| Conformational Preference of Substituent | Equatorial (predicted) | - | - |
Table 1: Comparison of Physicochemical Properties. Data for Tetrahydrothiophene and Thiane are from established literature. Properties for this compound are inferred based on trends observed in substituted thiacyclohexanes.
The introduction of a methylthio group at the 3-position of the thiacyclohexane ring is expected to significantly increase the boiling point compared to the parent thiane due to the increase in molecular weight and potential for additional intermolecular interactions. The conformational preference of substituents on a cyclohexane or thiacyclohexane ring is a critical factor in determining their reactivity and biological activity. For monosubstituted cyclohexanes and thianes, the substituent generally prefers the equatorial position to minimize steric strain from 1,3-diaxial interactions.[1][2] It is therefore predicted that the methylthio group in this compound will predominantly adopt an equatorial conformation.
Reactivity and Synthetic Considerations
The reactivity of sulfur heterocycles is centered around the sulfur atom, which can undergo oxidation to form sulfoxides and sulfones, and can also influence the reactivity of adjacent carbon atoms. The synthesis of these compounds often involves cyclization reactions of appropriate sulfur-containing precursors.
General Synthetic Approach
The synthesis of substituted thiacyclohexanes can be achieved through various methods, including the cyclization of dithiols with dihalides or the reaction of homoallyl mercaptans with aldehydes. A general synthetic workflow for a substituted thiacyclohexane is outlined below.
Caption: General workflow for the synthesis of substituted thiacyclohexanes.
Reactivity Comparison
-
Oxidation: The sulfur atom in both five- and six-membered saturated heterocycles is susceptible to oxidation. Tetrahydrothiophene can be oxidized to its corresponding sulfoxide and then to sulfolane, a stable and polar solvent. Similarly, thiane and its derivatives can be oxidized to thiane-1-oxide and thiane-1,1-dioxide. The presence of a methylthio group in this compound offers an additional site for oxidation at the exocyclic sulfur atom.
-
Ring-Opening Reactions: Five-membered rings like tetrahydrothiophene can exhibit different ring strain compared to six-membered rings like thiane, which can influence their propensity for ring-opening reactions under certain conditions. Generally, six-membered rings are more stable.
Biological Activity and Potential Applications
Sulfur heterocycles are prevalent in a wide array of biologically active molecules and approved drugs.[3] The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, making it a valuable feature for molecular recognition in biological targets. While there is no specific biological data reported for this compound, the activities of other substituted sulfur heterocycles provide insights into its potential.
-
Thiane and its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties. The conformational rigidity of the six-membered ring can be exploited to present substituents in well-defined spatial orientations for optimal interaction with biological targets.
-
Tetrahydrothiophene derivatives have also shown diverse biological activities. The greater flexibility of the five-membered ring compared to the six-membered ring can be advantageous in certain drug design scenarios.
The introduction of a methylthio group could modulate the lipophilicity and metabolic stability of the parent thiacyclohexane scaffold, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Detailed experimental protocols are essential for reproducible scientific research. Below are representative protocols for the synthesis and characterization of sulfur heterocycles, which could be adapted for the synthesis and analysis of this compound.
Representative Synthesis of a Substituted Thiane
Objective: To synthesize a 3-substituted thiane via the cyclization of a 1,5-dihalide with a sulfur source.
Materials:
-
1,5-dibromopentane (or a suitably substituted analogue)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
Procedure:
-
Dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
-
To this solution, add 1,5-dibromopentane dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired substituted thiane.
Characterization Methods
Standard analytical techniques are used to confirm the structure and purity of the synthesized heterocycles.
Caption: Experimental workflow from synthesis to characterization of sulfur heterocycles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the thiacyclohexane ring can provide information about the conformation of the ring and the orientation of the substituent.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups within the molecule.
Conclusion
While this compound remains a sparsely studied compound, by examining the properties and reactivity of related sulfur heterocycles such as thiane and tetrahydrothiophene, we can infer its likely characteristics. It is anticipated to be a stable, six-membered sulfur heterocycle with the methylthio substituent preferentially adopting an equatorial position. Its reactivity is expected to be centered on the two sulfur atoms, which are susceptible to oxidation. The insights from this comparative guide can serve as a valuable starting point for researchers interested in exploring the synthesis and potential applications of this compound and other novel substituted thianes in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the unique properties of this compound.
References
A Comparative Guide to the Conformational Analysis of Substituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of substituted cyclohexanes plays a pivotal role in determining the reactivity, biological activity, and physical properties of a vast array of chemical entities, including numerous pharmaceuticals. A thorough understanding of the energetic factors that govern the three-dimensional arrangement of these molecules is therefore of paramount importance in the field of drug design and development. This guide provides a comparative analysis of the conformational preferences of substituted cyclohexanes, supported by experimental data and detailed methodologies.
The Chair Conformation: A Foundation of Stability
The cyclohexane ring predominantly adopts a non-planar "chair" conformation, which minimizes two key types of strain: angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent carbon-hydrogen bonds). In this conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions: axial and equatorial.
-
Axial (a): Bonds are parallel to the principal axis of the ring.
-
Equatorial (e): Bonds are oriented around the "equator" of the ring.
Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa. For an unsubstituted cyclohexane, these two chair conformations are energetically identical. However, the introduction of substituents breaks this degeneracy, leading to a conformational preference.
Monosubstituted Cyclohexanes: The "A-Value"
The primary factor governing the conformational preference in monosubstituted cyclohexanes is the steric strain arising from 1,3-diaxial interactions .[1][2][3][4] An axial substituent experiences steric repulsion from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).[1][2][3][4] This destabilizing interaction is relieved when the substituent occupies the more spacious equatorial position.
The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[5] A larger A-value signifies a greater preference for the equatorial position.[5]
Table 1: A-Values for Common Substituents
The following table summarizes the A-values for a range of common substituents, providing a quantitative measure of their steric bulk.
| Substituent | A-Value (kcal/mol) |
| -F | 0.24[6] |
| -Cl | 0.4[6] |
| -Br | 0.2-0.7[6] |
| -I | 0.4[6] |
| -OH | 0.6 (0.9 in H-bonding solvents)[6] |
| -OCH3 | 0.7[6] |
| -CN | 0.2[6] |
| -CH3 | 1.8[6] |
| -CH2CH3 | 2.0[6] |
| -CH(CH3)2 | 2.2[6] |
| -C(CH3)3 | > 4.5[6] |
| -C6H5 | 3.0[6] |
| -COOH | 1.2[6] |
| -NH2 | 1.2 (1.8 in H-bonding solvents)[6] |
Disubstituted Cyclohexanes: A Sum of Interactions
For disubstituted cyclohexanes, the relative stability of the two chair conformations is determined by the interplay of the A-values of both substituents and additional steric interactions, such as gauche-butane interactions .
-
Cis vs. Trans Isomerism: The relative orientation of the two substituents (on the same side or opposite sides of the ring) defines them as cis or trans isomers, respectively. Ring flipping does not interconvert cis and trans isomers.
-
Predicting Stability: The most stable conformation will generally be the one that minimizes the total steric strain. This is typically achieved by placing the larger substituent (the one with the higher A-value) in an equatorial position.[7][8]
Example: cis-1,2-Dimethylcyclohexane
In one chair conformation of cis-1,2-dimethylcyclohexane, one methyl group is axial and the other is equatorial. The ring flip results in the other methyl group becoming axial and the first becoming equatorial. These two conformations are energetically equivalent. However, in both conformers, there is a gauche-butane interaction between the two methyl groups.
Example: trans-1,2-Dimethylcyclohexane
For trans-1,2-dimethylcyclohexane, one chair conformation has both methyl groups in equatorial positions, while the other has both in axial positions. The diequatorial conformer is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions present in the diaxial form.
Experimental Determination of Conformational Equilibria
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique for determining the equilibrium constant and, consequently, the A-value for a given substituent.
Experimental Protocol: Determination of A-Value for a Monosubstituted Cyclohexane using Low-Temperature ¹H NMR
-
Sample Preparation:
-
Dissolve a known concentration of the monosubstituted cyclohexane in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃) or carbon disulfide (CS₂)).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
NMR Spectrometer Setup:
-
Cool the NMR probe to a temperature low enough to slow the ring-flip process on the NMR timescale (typically below -60 °C). This "freezes out" the individual chair conformations.
-
Tune and shim the spectrometer to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at the low temperature. At this temperature, separate signals for the axial and equatorial conformers will be observed for protons near the substituent.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the substituent) in both the axial and equatorial conformers.
-
The ratio of the integrals directly corresponds to the ratio of the two conformers at equilibrium (K_eq = [equatorial]/[axial]).
-
Calculate the Gibbs free energy difference (A-value) using the following equation: ΔG° = -RT ln(K_eq) where:
-
R is the gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin
-
-
Computational Chemistry Methods
Computational chemistry provides a powerful in silico approach to predict and analyze the conformational preferences of substituted cyclohexanes.
Methodologies:
-
Molecular Mechanics (MM): Methods like MM3 and MM4 use classical mechanics to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for conformational searches of large molecules.
-
Ab Initio and Density Functional Theory (DFT): These quantum mechanical methods provide more accurate energy calculations by solving the Schrödinger equation. They are computationally more demanding but can provide more reliable results, especially for systems where electronic effects are significant.
Workflow for Computational Conformational Analysis:
-
Structure Building: Construct the 3D structure of the substituted cyclohexane in both chair conformations.
-
Geometry Optimization: Perform a geometry optimization for each conformer using the chosen computational method to find the lowest energy structure for each.
-
Energy Calculation: Calculate the single-point energy of each optimized conformer.
-
A-Value Calculation: The difference in the calculated energies of the equatorial and axial conformers gives the predicted A-value.
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships in the conformational analysis of substituted cyclohexanes.
Caption: Ring flip interconversion between axial and equatorial conformers.
Caption: Energy profile of a monosubstituted cyclohexane ring flip.
Conclusion
The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry with profound implications for medicinal chemistry and materials science. By understanding the principles of 1,3-diaxial interactions, gauche-butane interactions, and the quantitative framework of A-values, researchers can predict and control the three-dimensional structures of molecules. The synergy between experimental techniques like low-temperature NMR spectroscopy and computational modeling provides a robust toolkit for elucidating the subtle energetic differences that govern conformational equilibria, ultimately enabling the rational design of molecules with desired properties.
References
- 1. sikhcom.net [sikhcom.net]
- 2. scispace.com [scispace.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 3-Methylthiacyclohexane and its Oxygen Analog, 3-Methyl-oxacyclohexane
A deep dive into the bioisosteric relationship between sulfur and oxygen in six-membered heterocyclic rings, exploring their potential pharmacological implications for researchers, scientists, and drug development professionals.
The Principle of Bioisosterism: Sulfur vs. Oxygen
The substitution of oxygen with sulfur is a common bioisosteric modification in drug design.[1][2][3] Despite both being in Group 16 of the periodic table, their differing physicochemical properties can significantly impact a molecule's biological activity.
Key Physicochemical Differences:
| Property | Oxygen | Sulfur | Implication in Drug Design |
| Atomic Radius (pm) | 60 | 100 | Sulfur's larger size can alter the molecule's conformation and fit within a biological target. |
| Electronegativity (Pauling scale) | 3.44 | 2.58 | The C-O bond is more polar than the C-S bond, affecting hydrogen bonding potential and overall polarity. Ethers are more hydrophilic than thioethers.[4] |
| Bond Angle (C-X-C in H3C-X-CH3) | ~111° | ~99° | The narrower bond angle in thioethers can change the overall shape of the heterocyclic ring. |
| Hydrogen Bonding | Ethers are hydrogen bond acceptors. | Thioethers are very weak hydrogen bond acceptors. | This difference can drastically alter interactions with biological targets and affect aqueous solubility. |
| Metabolic Stability | Ethers are generally stable. | Thioethers can be oxidized to sulfoxides and sulfones, which can alter activity and excretion profiles.[5] |
These differences mean that replacing an oxygen atom with sulfur can influence a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile, as well as its direct interaction with biological targets.
Biological Activities of Tetrahydropyran Derivatives
The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, known to impart favorable pharmacokinetic properties.[6] Derivatives of this core structure have been shown to exhibit a wide range of biological activities.
Examples of Bioactive Tetrahydropyran Derivatives:
| Compound | Biological Activity | Quantitative Data |
| (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) | Analgesic and Anti-inflammatory | Reduced production of pro-inflammatory cytokines TNF-α and IL-6.[6][7] |
| Tectochrysin (a chrysin derivative) | Anticancer (colon cancer) | IC50 (SW480 cells): ~20 µM, IC50 (HCT116 cells): ~30 µM[8] |
| Pyrrole derivative with tetrahydropyridine group | Anti-inflammatory | IC50 (LPS-induced TNFα production): 1.86 µM[9] |
Biological Activities of Thiacyclohexane (Thiane) Derivatives
Thiane and its derivatives, while less common in pharmaceuticals than their oxygen counterparts, are also recognized for their biological potential. The sulfur atom can engage in unique interactions with biological targets and influence the molecule's overall properties.
Examples of Bioactive Thiane/Thiophene Derivatives:
| Compound | Biological Activity | Quantitative Data |
| Thieno[2,3-d]pyrimidine derivatives | Anticancer (triple-negative breast cancer) | Various derivatives showed inhibitory activity against MDA-MB-231 cells.[10] |
| Tricyclic 1,2-Thiazine derivatives | Anti-inflammatory (COX-2 inhibition) | Demonstrated preferential inhibition of COX-2 over COX-1.[11] |
| Thiolane-based compounds | Broad-spectrum | Exhibit anti-viral, anti-cancer, anti-HIV, and anti-microbial activities.[12] |
Experimental Protocols
To assess and compare the biological activity of compounds such as 3-Methylthiacyclohexane and its oxygen analog, a variety of in vitro assays can be employed. A common initial screening method is the MTT assay to determine cytotoxicity or anti-proliferative effects.
Representative Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
1. Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Bioisosteric replacement of oxygen with sulfur can lead to varied pharmacological outcomes.
Caption: A generalized workflow for the preclinical evaluation of bioisosteric analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 7. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic access to thiolane-based therapeutics and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Thiacyclohexane Conformational Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the conformational isomers of heterocyclic compounds is paramount. Thiacyclohexane, a sulfur-containing cyclohexane analog, serves as a crucial scaffold in various pharmacologically active molecules. Its conformational flexibility directly influences molecular interactions and biological activity. This guide provides a comparative analysis of the spectroscopic data for the primary conformational isomers of thiacyclohexane, offering a foundational reference for their identification and characterization.
Thiacyclohexane predominantly exists in a chair conformation, which is the most stable isomeric form. However, like cyclohexane, it can also adopt higher-energy boat and twist-boat conformations. These isomers are in a dynamic equilibrium, and their relative populations can be influenced by factors such as temperature and solvent. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for distinguishing and characterizing these conformers.
Conformational Isomers of Thiacyclohexane
The primary conformational isomers of thiacyclohexane arise from the puckering of the six-membered ring. The chair conformation is the most stable due to the minimization of torsional and steric strain. The boat conformation is less stable due to unfavorable "flagpole" interactions between the hydrogens at the C1 and C4 positions and eclipsing interactions along the sides of the "boat". The twist-boat conformation is an intermediate in energy between the chair and boat forms, relieving some of the strain present in the boat conformation.
Below is a diagram illustrating the conformational equilibrium of thiacyclohexane.
Caption: Conformational interconversion of thiacyclohexane between chair and twist-boat forms.
Spectroscopic Data Comparison
The distinct geometries of the thiacyclohexane conformers give rise to unique spectroscopic signatures. The following tables summarize the expected and observed spectroscopic data for the chair and twist-boat conformations. Data for the highly unstable boat conformation is often inferred from computational studies due to its transient nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique to study the conformational isomers of thiacyclohexane by slowing down the rate of ring inversion. This allows for the observation of distinct signals for the axial and equatorial protons and carbons in the chair conformation.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Thiacyclohexane Isomers
| Position | Chair Conformation (Axial) | Chair Conformation (Equatorial) | Twist-Boat Conformation (Calculated) |
| ¹H NMR | |||
| H-2,6 (α to S) | ~2.5 - 2.7 | ~2.8 - 3.0 | Variable |
| H-3,5 (β to S) | ~1.6 - 1.8 | ~1.9 - 2.1 | Variable |
| H-4 (γ to S) | ~1.4 - 1.6 | ~1.7 - 1.9 | Variable |
| ¹³C NMR | |||
| C-2,6 (α to S) | ~29 - 31 | ~29 - 31 | Shifted from chair |
| C-3,5 (β to S) | ~27 - 29 | ~27 - 29 | Shifted from chair |
| C-4 (γ to S) | ~25 - 27 | ~25 - 27 | Shifted from chair |
Note: The chemical shifts for the twist-boat conformation are generally predicted through computational methods and may vary. At room temperature, rapid ring inversion leads to averaged signals for the axial and equatorial positions in the chair conformer.
Infrared (IR) Spectroscopy
Vibrational spectroscopy can differentiate between conformers based on their unique vibrational modes, which are influenced by molecular symmetry and bond angles. The C-S stretching and various C-H bending frequencies are particularly sensitive to the conformational state.
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Thiacyclohexane Isomers
| Vibrational Mode | Chair Conformation | Twist-Boat Conformation |
| C-H Stretching | 2850 - 3000 | 2850 - 3000 |
| CH₂ Scissoring | ~1440 - 1460 | Broader, shifted peaks |
| C-S Stretching | ~650 - 750 | Shifted from chair |
| Ring Vibrations | Multiple bands in fingerprint region | Different pattern in fingerprint region |
Mass Spectrometry (MS)
Electron impact mass spectrometry of thiacyclohexane leads to the formation of a molecular ion (M⁺˙) followed by characteristic fragmentation patterns. While mass spectrometry does not typically distinguish between rapidly interconverting conformers in the gas phase, the fragmentation pathways provide valuable structural information.
Table 3: Major Mass Spectrometry Fragments (m/z) and Their Proposed Structures for Thiacyclohexane
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 102 | [C₅H₁₀S]⁺˙ | Molecular Ion (M⁺˙) |
| 74 | [C₃H₆S]⁺˙ | Loss of ethylene (C₂H₄) |
| 69 | [C₅H₉]⁺ | Loss of SH radical |
| 61 | [CH₅S]⁺ | Cleavage of the ring |
| 47 | [CH₃S]⁺ | Cleavage of the ring |
Experimental Protocols
A general workflow for the spectroscopic analysis of thiacyclohexane is outlined below.
Caption: General experimental workflow for spectroscopic analysis of thiacyclohexane.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of thiacyclohexane is prepared in a deuterated solvent (e.g., chloroform-d, toluene-d₈) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For conformational studies, spectra are recorded at various temperatures, typically from room temperature down to as low as -100 °C, to slow the ring inversion process.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Coupling constants (J) are measured in Hertz (Hz).
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The positions of absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS) Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined. The relative abundance of each ion is also measured.
This guide provides a foundational overview of the spectroscopic characteristics of thiacyclohexane isomers. For more in-depth analysis, researchers are encouraged to consult specialized literature and databases containing experimentally derived and computationally calculated spectroscopic data.
A Comparative Guide to the Conformational Analysis of 3-Methylthiacyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational analysis of the conformational isomers of 3-Methylthiacyclohexane, a heterocyclic compound of interest in medicinal chemistry and materials science. By presenting quantitative data from high-level computational models, this document aims to offer a clear comparison of the stability of its conformers, alongside the methodologies employed for these predictions. This information is critical for understanding the molecule's three-dimensional structure, which profoundly influences its reactivity, biological activity, and physical properties.
Conformational Preferences of this compound
The chair conformation is the most stable arrangement for six-membered rings like cyclohexane and its derivatives. In the case of this compound, the methyl substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers. The relative stability of these conformers is determined by the steric and electronic interactions within the molecule.
Computational studies have been instrumental in quantifying the energy difference between the axial and equatorial conformers of this compound. High-level quantum mechanical calculations provide reliable estimates of these energy differences, often referred to as "A-values" in the context of cyclohexane derivatives.
Quantitative Conformational Energy Analysis
The energy difference (ΔE) between the axial and equatorial conformers of this compound has been calculated using sophisticated computational methods. A positive ΔE value indicates that the equatorial conformer is more stable.
| Computational Method | Basis Set | ΔE (axial - equatorial) (kcal/mol) | Reference |
| DLPNO-CCSD(T) | cc-pVTZ | 1.40 | [1] |
| B3LYP | 6-31G** | 1.60 | [1] |
Table 1: Calculated Conformational Energy Differences for this compound.
The data clearly indicates that the equatorial conformer of this compound is more stable than the axial conformer by approximately 1.40-1.60 kcal/mol. This preference is a key determinant of the molecule's predominant shape at equilibrium. For comparison, the A-value for a methyl group on a standard cyclohexane ring is approximately 1.7 kcal/mol, suggesting a similar but slightly reduced steric demand of the methyl group in the thiacyclohexane system.[2]
Experimental and Computational Methodologies
A combination of experimental and computational techniques is typically employed to study the conformational preferences of cyclic molecules.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful experimental technique for determining the conformational equilibrium of molecules in solution.
-
Sample Preparation: A solution of the compound of interest (e.g., this compound) is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a specific temperature. For dynamic processes like chair-chair interconversion, variable temperature (VT) NMR studies can be performed.
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons in the ring are analyzed. In the case of conformational equilibrium, the observed chemical shifts are a weighted average of the shifts for the individual conformers. The ratio of conformers can be determined by integrating the signals corresponding to the axial and equatorial isomers at low temperatures where the interconversion is slow on the NMR timescale. The free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTln(K), where K is the equilibrium constant ([equatorial]/[axial]).
Computational Protocols
Density Functional Theory (DFT) Calculations: DFT is a widely used computational method for predicting the structures and energies of molecules.
-
Model Building: The 3D structures of the axial and equatorial conformers of this compound are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. The B3LYP functional with the 6-31G** basis set is a common and reliable choice for this purpose.[1]
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain more accurate energy values. The DLPNO-CCSD(T) method offers a good balance of accuracy and computational cost for larger molecules.[1]
-
Data Analysis: The energy difference between the optimized axial and equatorial conformers is calculated to determine their relative stability.
Visualizing Conformational Equilibrium and Analysis Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
A Comparative Guide to the Synthesis of 3-Substituted Thiacyclohexanes
For researchers, scientists, and professionals in drug development, the synthesis of 3-substituted thiacyclohexanes, also known as 3-substituted thianes, represents a critical area of interest. These sulfur-containing heterocyclic compounds are significant scaffolds in medicinal chemistry. This guide provides a comparative overview of key synthetic strategies, complete with experimental data and detailed protocols to facilitate informed decisions in the laboratory.
The strategic introduction of substituents at the 3-position of the thiacyclohexane ring is crucial for modulating the pharmacological properties of potential drug candidates. This guide explores several prominent synthetic routes, including the Dieckmann condensation to form a key keto-intermediate, followed by its conversion to various 3-substituted derivatives.
Key Synthetic Strategies
The synthesis of 3-substituted thiacyclohexanes often commences with the formation of a versatile intermediate, thiacyclohexan-3-one (also known as thian-3-one). This ketone provides a convenient handle for the introduction of various functional groups at the 3-position.
Dieckmann Condensation for the Synthesis of Thiacyclohexan-3-one
A foundational method for the synthesis of cyclic β-keto esters is the Dieckmann condensation. In the context of thiacyclohexane synthesis, the intramolecular cyclization of diethyl 3,3'-thiodipropionate is a key step to produce ethyl 3-oxothiacyclohexane-4-carboxylate. Subsequent hydrolysis and decarboxylation yield the target thiacyclohexan-3-one.
Experimental Protocol: Synthesis of Thiacyclohexan-3-one via Dieckmann Condensation
-
Step 1: Cyclization: Diethyl 3,3'-thiodipropionate is added dropwise to a solution of sodium ethoxide in dry toluene at a temperature maintained between 30-35°C. The mixture is then heated at reflux for several hours.
-
Step 2: Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed with aqueous hydrochloric acid, followed by decarboxylation upon heating to afford thiacyclohexan-3-one.
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Diethyl 3,3'-thiodipropionate | Sodium Ethoxide | Toluene | 4 hours | Reflux | 75-85 |
| Ethyl 3-oxothiacyclohexane-4-carboxylate | Hydrochloric Acid (aq) | Water | 2 hours | Reflux | 90-95 |
Synthesis of 3-Hydroxythiacyclohexane
The reduction of thiacyclohexan-3-one provides a straightforward route to 3-hydroxythiacyclohexane. Common reducing agents such as sodium borohydride are effective for this transformation.
Experimental Protocol: Reduction of Thiacyclohexan-3-one
-
To a solution of thiacyclohexan-3-one in methanol at 0°C, sodium borohydride is added portion-wise. The reaction is stirred for a few hours at room temperature, followed by quenching with water and extraction of the product.
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Thiacyclohexan-3-one | Sodium Borohydride | Methanol | 2 hours | 0°C to RT | 90-98 |
Synthesis of 3-Aminothiacyclohexane
Reductive amination of thiacyclohexan-3-one is a common method for the synthesis of 3-aminothiacyclohexane. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Experimental Protocol: Reductive Amination of Thiacyclohexan-3-one
-
Thiacyclohexan-3-one is dissolved in methanol, and an excess of ammonium acetate is added. Sodium cyanoborohydride is then added portion-wise, and the reaction is stirred at room temperature overnight. The product is isolated after an acidic workup.
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Thiacyclohexan-3-one | Ammonium Acetate, Sodium Cyanoborohydride | Methanol | 12 hours | Room Temp. | 60-70 |
Synthesis of Thiacyclohexane-3-carboxylic Acid
The synthesis of thiacyclohexane-3-carboxylic acid can be achieved from thiacyclohexan-3-one through various methods, including the Strecker synthesis followed by hydrolysis, or via a cyanohydrin intermediate.
Experimental Protocol: Via Cyanohydrin Formation and Hydrolysis
-
Step 1: Cyanohydrin Formation: Thiacyclohexan-3-one is treated with sodium cyanide in an acidic aqueous solution to form the corresponding cyanohydrin.
-
Step 2: Hydrolysis: The cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield (%) (2 steps) |
| Thiacyclohexan-3-one | Sodium Cyanide, HCl (aq) | Water/Ethanol | 24 hours | Room Temp. | 50-60 |
Reaction Pathways and Workflows
To visualize the relationships between these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Key synthetic routes to 3-substituted thiacyclohexanes.
The following diagram details the workflow for the synthesis of 3-aminothiacyclohexane from thiacyclohexan-3-one.
Caption: Workflow for 3-aminothiacyclohexane synthesis.
This guide provides a foundational understanding of the synthesis of 3-substituted thiacyclohexanes. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and the specific substituent to be introduced. The provided protocols and data serve as a starting point for further optimization and development in the synthesis of these important heterocyclic compounds.
Assessing the Purity of Synthesized 3-Methylthiacyclohexane: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-Methylthiacyclohexane, a heterocyclic compound with potential applications in medicinal chemistry. Detailed experimental protocols and a comparative analysis with potential alternatives are presented to aid in the selection of appropriate quality control strategies.
Introduction to this compound and the Importance of Purity
This compound is a sulfur-containing heterocyclic compound that has garnered interest in synthetic and medicinal chemistry. As with any compound intended for pharmaceutical research, rigorous purity assessment is paramount. Impurities, even in trace amounts, can lead to erroneous biological data, side reactions in subsequent synthetic steps, and potential toxicity. This guide outlines the primary analytical techniques for quantifying the purity of this compound and discusses potential impurities that may arise during its synthesis.
Analytical Methods for Purity Determination
The two most effective and commonly employed methods for determining the purity of this compound are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC).
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID/MS) |
| Principle | Measures the molar concentration of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard. | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Detection is typically performed by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. |
| Sample Preparation | Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent. | Dilution of the sample in a volatile organic solvent. |
| Instrumentation | High-resolution NMR spectrometer. | Gas chromatograph with an appropriate column and detector. |
| Data Output | Provides structural information and quantitative data based on signal integration. | Chromatogram showing retention times and peak areas. Mass spectra for compound identification. |
| Advantages | High precision and accuracy, non-destructive, provides structural confirmation, primary ratio method.[1][2] | High sensitivity, excellent separation of volatile impurities, well-established methods available.[3][4] |
| Limitations | Lower sensitivity compared to GC, requires a suitable internal standard, potential for signal overlap. | Destructive to the sample, requires calibration with a reference standard for accurate quantification, potential for thermal degradation of analytes. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy Protocol
Objective: To determine the purity of a synthesized this compound sample using ¹H NMR with an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tubes
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask and dissolve in CDCl₃.
-
Sample Preparation: Accurately weigh approximately 15 mg of the synthesized this compound into a vial.
-
Mixing: Add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the vial containing the this compound. Ensure complete dissolution.
-
NMR Analysis: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the well-resolved signals of both the this compound and the internal standard.
-
Purity Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Gas Chromatography Protocol
Objective: To determine the purity of a synthesized this compound sample by assessing the relative peak areas of the components.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample into the GC.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time (if known from a reference standard) or by GC-MS analysis. Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area_3-MTHC / Total Area_all peaks) * 100
Potential Impurities in Synthesized this compound
The synthesis of this compound, typically achieved through the cyclization of an appropriate precursor, can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing robust analytical methods and purification strategies.
Table 2: Potential Impurities and their Origin
| Impurity | Potential Origin | Recommended Analytical Detection Method |
| Starting Materials | Incomplete reaction | GC, ¹H NMR |
| This compound-1-oxide (Sulfoxide) | Oxidation of the thioether during synthesis or storage. | ¹H NMR (characteristic downfield shift of protons adjacent to the sulfoxide group), LC-MS |
| This compound-1,1-dioxide (Sulfone) | Over-oxidation of the thioether. | ¹H NMR (further downfield shift of adjacent protons), LC-MS |
| Dimeric and Polymeric Byproducts | Intermolecular side reactions during the cyclization step. | GC (as higher boiling point impurities), Size Exclusion Chromatography (SEC) |
| Solvent Residues | Trapped solvent from the reaction or purification steps. | ¹H NMR (characteristic solvent peaks), Headspace GC |
Alternatives and Comparative Performance
The utility of this compound often lies in its role as a building block or a linker in more complex molecules, particularly in the field of bioconjugation and drug delivery. In these applications, the thioether linkage provides a stable, non-reducible connection.
Table 3: Comparison of this compound with Alternative Linker Moieties
| Linker Moiety | Key Features | Advantages | Disadvantages |
| This compound (as part of a linker) | Cyclic, non-polar thioether. | High stability, resistance to reduction.[5] | Potentially limited aqueous solubility depending on the overall molecular structure. |
| Linear Thioethers (e.g., from maleimide conjugation) | Acyclic thioether linkage. | Well-established conjugation chemistry.[6] | Susceptible to retro-Michael reaction and thioether exchange in vivo, leading to conjugate instability.[6][7] |
| Sulfones | Oxidation state of sulfur is +6. | Increased stability against thioether exchange compared to maleimide-derived thioethers.[6][7] | Synthesis can require an additional oxidation step. |
| Disulfides | Reducible S-S bond. | Cleavable under reducing conditions, useful for drug release in specific biological environments.[5] | Prone to premature cleavage in the bloodstream, leading to off-target effects. |
The choice of a linker is highly dependent on the specific application. For applications requiring high stability and resistance to degradation in biological systems, the robust thioether linkage offered by structures like this compound is advantageous. However, for applications where controlled release of a payload is desired, cleavable linkers such as disulfides may be more appropriate.
Visualizing Workflows
Purity Assessment Workflow
Caption: Workflow for assessing the purity of synthesized this compound.
Logical Relationship of Potential Impurities
Caption: Potential impurity formation pathways during the synthesis of this compound.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay [acs.figshare.com]
- 2. youtube.com [youtube.com]
- 3. silcotek.com [silcotek.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Publication: Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers [sciprofiles.com]
comparing the reactivity of different thiacyclohexane derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiacyclohexane, also known as thiane, and its derivatives are fundamental heterocyclic compounds with significant implications in medicinal chemistry and materials science. Their reactivity is a key determinant of their biological activity and synthetic utility. This guide provides a comparative analysis of the reactivity of various thiacyclohexane derivatives, supported by established chemical principles and available experimental data.
Factors Influencing Reactivity
The reactivity of thiacyclohexane derivatives is primarily governed by a combination of electronic and steric factors. The sulfur atom, with its lone pairs of electrons, plays a crucial role in the chemistry of these compounds, often acting as a nucleophile or participating in neighboring group effects. The conformational preferences of substituents on the thiacyclohexane ring also exert a profound influence on reaction rates and pathways.
Conformational Effects
Substituents on a thiacyclohexane ring can occupy either axial or equatorial positions, and the chair conformation is the most stable. The equatorial position is generally more stable for bulkier groups due to the avoidance of 1,3-diaxial interactions.[1][2] This conformational preference has a direct impact on reactivity. Axial substituents are sterically more hindered, which can affect the rate of reactions at the substituent itself or at the sulfur atom.[3]
Neighboring Group Participation
The sulfur atom in the thiacyclohexane ring can act as an internal nucleophile, participating in reactions at other positions in the ring. This phenomenon, known as neighboring group participation, can lead to significant rate enhancements and stereochemical control. The ability of the sulfur to participate depends on its proximity and orientation relative to the reaction center.
Comparative Reactivity in Key Reactions
Oxidation of the Sulfur Atom
The sulfur atom in thiacyclohexane and its derivatives can be readily oxidized to form sulfoxides and sulfones. The rate of this oxidation is sensitive to the electronic environment of the sulfur atom and the nature of the oxidant.
Table 1: Relative Oxidation Rates of Sulfides
| Sulfide/Sulfosalt | Relative Oxidation Rate (Normalized to Pyrite) |
| Pyrite (FeS₂) | 1.00 |
| Pyrrhotite (Fe₁₋ₓS) | ~1.5 - 2.0 |
| Chalcopyrite (CuFeS₂) | ~0.5 - 0.8 |
| Galena (PbS) | ~0.2 - 0.4 |
| Sphalerite (ZnS) | ~0.1 - 0.3 |
Electron-donating groups on the thiacyclohexane ring generally increase the rate of oxidation by increasing the electron density on the sulfur atom, making it more nucleophilic. Conversely, electron-withdrawing groups decrease the rate of oxidation.
Experimental Protocol: Kinetic Analysis of Sulfide Oxidation
A common method to determine the rate of sulfide oxidation involves monitoring the consumption of the sulfide or the oxidant over time.
Objective: To determine the initial rate of oxidation of a thiacyclohexane derivative.
Materials:
-
Thiacyclohexane derivative
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)
-
Buffer solution to maintain constant pH
-
Solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer or HPLC with a suitable detector
Procedure:
-
Prepare a stock solution of the thiacyclohexane derivative of known concentration in the chosen solvent.
-
Prepare a stock solution of the oxidizing agent of known concentration in the same solvent.
-
In a temperature-controlled reaction vessel, mix the buffer solution and the thiacyclohexane derivative solution.
-
Initiate the reaction by adding the oxidizing agent solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a reducing agent or diluting the sample).
-
Analyze the concentration of the remaining thiacyclohexane derivative or the formed product using a suitable analytical technique (e.g., UV-Vis spectroscopy by monitoring a specific wavelength, or HPLC).
-
Plot the concentration of the reactant or product as a function of time.
-
The initial rate of the reaction is determined from the initial slope of this curve.[4][5]
Data Analysis: The rate law for the reaction can be determined by systematically varying the initial concentrations of the thiacyclohexane derivative and the oxidizing agent.[6][7][8] The rate constant (k) can then be calculated from the rate law.
Visualizing Reaction Pathways
The following diagram illustrates the general principle of neighboring group participation by the sulfur atom in a thiacyclohexane derivative during a substitution reaction.
Caption: General pathways for a substitution reaction on a thiacyclohexane derivative.
The following workflow outlines the steps for a kinetic study of thiacyclohexane derivative reactivity.
Caption: A typical workflow for a kinetic study of a chemical reaction.
Conclusion
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
